molecular formula C14H10BBrO2 B1286884 10-Bromoanthracene-9-boronic acid CAS No. 641144-16-3

10-Bromoanthracene-9-boronic acid

Cat. No.: B1286884
CAS No.: 641144-16-3
M. Wt: 300.94 g/mol
InChI Key: FAVOIVPFJSKYBE-UHFFFAOYSA-N
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Description

10-Bromoanthracene-9-boronic acid>

Properties

IUPAC Name

(10-bromoanthracen-9-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BBrO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVOIVPFJSKYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584416
Record name (10-Bromoanthracen-9-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641144-16-3
Record name (10-Bromoanthracen-9-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Bromoanthracene-9-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 10-Bromoanthracene-9-boronic acid from 9,10-Dibromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-Bromoanthracene-9-boronic acid from 9,10-dibromoanthracene. This transformation is a key step in the functionalization of the anthracene core, enabling the introduction of a versatile boronic acid moiety for further chemical modifications, such as Suzuki cross-coupling reactions. Such derivatives are of significant interest in the development of novel organic materials and pharmaceutical compounds.

Overview of the Synthetic Strategy

The core of this synthesis lies in the selective monolithiation of 9,10-dibromoanthracene, followed by a borylation reaction. This process involves a metal-halogen exchange at one of the bromine-substituted positions of the anthracene molecule, creating a reactive organometallic intermediate. This intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form the corresponding boronate ester, which upon hydrolysis yields the desired this compound.

The selectivity of the monolithiation is a critical aspect of this synthesis. By carefully controlling the stoichiometry of the organolithium reagent and the reaction temperature, it is possible to favor the substitution of only one bromine atom, leaving the other intact for subsequent chemical transformations.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis and purification.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
9,10-Dibromoanthracene523-27-3C₁₄H₈Br₂336.03221-226Yellow crystalline solid
This compound641144-16-3C₁₄H₁₀BBrO₂300.94165-169Off-white solid

Detailed Experimental Protocol

This protocol is based on established methodologies for selective metal-halogen exchange and subsequent borylation of dihaloarenes.

Reaction Scheme:

Synthesis Start 9,10-Dibromoanthracene Intermediate 9-Bromo-10-lithioanthracene (in situ) Start:e->Intermediate:w 1. n-BuLi, THF 2. -78 °C Product_ester 10-Bromoanthracene-9-boronate ester (intermediate) Intermediate:e->Product_ester:w B(OR)₃ Final_Product This compound Product_ester:e->Final_Product:w H₃O⁺ (workup)

Caption: Synthetic pathway for this compound.

Materials:

  • 9,10-Dibromoanthracene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

  • Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Septa and needles for inert atmosphere techniques

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.

  • Dissolution of Starting Material: 9,10-dibromoanthracene is charged into the flask, and anhydrous THF is added to dissolve it completely. The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Monolithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 9,10-dibromoanthracene at -78 °C. The rate of addition should be controlled to maintain the low temperature. The reaction mixture is typically stirred at this temperature for 1-2 hours. The formation of the monolithiated species is often indicated by a color change.

  • Borylation: Trimethyl borate or triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. After the addition is complete, the mixture is stirred at -78 °C for another 1-2 hours and then allowed to warm slowly to room temperature overnight.

  • Workup and Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, to afford this compound as an off-white solid.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification A Dry glassware under inert atmosphere B Dissolve 9,10-dibromoanthracene in anhydrous THF A->B C Cool solution to -78 °C B->C D Add n-BuLi dropwise at -78 °C (Monolithiation) C->D E Add trialkyl borate at -78 °C (Borylation) D->E F Warm to room temperature E->F G Quench with aq. HCl F->G H Extract with diethyl ether G->H I Dry and concentrate organic phase H->I J Recrystallize from ether/hexane I->J K Obtain pure this compound J->K

Caption: Experimental workflow for the synthesis.

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

  • Anhydrous solvents are required for this reaction. Ensure that all solvents are properly dried before use to prevent quenching of the organolithium reagent.

  • The reaction should be performed in a well-ventilated fume hood .

  • Quenching of the reaction should be done slowly and carefully, especially at low temperatures, to control the exothermic reaction.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons of the anthracene core will show characteristic chemical shifts and coupling patterns. The proton of the boronic acid group (-B(OH)₂) will appear as a broad singlet.
¹³C NMR Signals corresponding to the carbon atoms of the anthracene skeleton will be observed. The carbon atom attached to the boron will have a characteristic chemical shift.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of this compound should be observed, along with the characteristic isotopic pattern for bromine.
Melting Point The measured melting point should be consistent with the literature value (165-169 °C).

Applications in Drug Development and Materials Science

This compound serves as a valuable building block for the synthesis of more complex molecules. The presence of both a bromo and a boronic acid group on the anthracene core allows for sequential and site-selective cross-coupling reactions. This dual functionality is highly advantageous in:

  • Drug Discovery: The anthracene scaffold is present in several biologically active compounds. The ability to introduce diverse substituents via the boronic acid and bromo functionalities allows for the creation of libraries of novel compounds for screening as potential therapeutic agents.

  • Organic Electronics: Anthracene derivatives are widely used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The described synthesis provides a route to functionalized anthracenes with tailored electronic and photophysical properties for these applications.

This technical guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers and professionals in drug development and materials science can leverage this versatile intermediate for the creation of novel and functional molecules.

In-Depth Technical Guide to the Purification of 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification protocols for 10-Bromoanthracene-9-boronic acid, a key intermediate in organic synthesis, particularly for the development of novel electronic materials and pharmaceuticals. Due to the absence of a single, standardized purification protocol in publicly available literature, this document consolidates best practices and methodologies derived from the purification of analogous arylboronic acids and related anthracene compounds. The presented protocols are designed to guide researchers in obtaining high-purity this compound suitable for sensitive downstream applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₄H₁₀BBrO₂[1][2]
Molecular Weight 300.94 g/mol [1][2]
Appearance Off-white to yellow solid[1][2]
Melting Point 165-169 °C[1]
Solubility Soluble in many polar organic solvents, insoluble in water.[3]

General Purification Strategies

The purification of arylboronic acids like this compound often requires a multi-step approach to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the nature and quantity of the impurities.

Purification_Strategies General Purification Workflow for this compound Crude Crude Product (from synthesis) Extraction Aqueous Work-up/ Liquid-Liquid Extraction Crude->Extraction Initial clean-up Recrystallization Recrystallization Extraction->Recrystallization Primary Purification Column Column Chromatography Extraction->Column Alternative/Further Purification Drying Drying Recrystallization->Drying Column->Drying Pure Pure Product (>98%) Drying->Pure

Caption: A general workflow for the purification of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for purifying similar compounds and can be adapted for this compound.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. For arylboronic acids, alcohols or aqueous mixtures are commonly employed.

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent portion-wise with heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

ParameterRecommended Value/Solvent
Recrystallization Solvents Ethanol, Isopropanol, Ethanol/Water, Toluene
Typical Yield 60-80% (dependent on purity of crude)
Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For boronic acids, care must be taken to avoid degradation on standard silica gel.

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column. To minimize degradation, boric acid-impregnated silica gel can be used.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is used. A common eluent system for related compounds is a mixture of a nonpolar solvent (like petroleum ether or hexane) and a more polar solvent (like dichloromethane or ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

ParameterRecommended Value/Solvent System
Stationary Phase Silica Gel (standard or boric acid-impregnated)
Eluent System Dichloromethane/Petroleum Ether (e.g., 1:1 v/v)
TLC Visualization UV light (254 nm)
Protocol 3: Acid-Base Extraction

This method leverages the acidic nature of the boronic acid moiety to separate it from non-acidic impurities.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M sodium hydroxide or sodium carbonate). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt. Repeat the extraction to ensure complete transfer.

  • Separation of Layers: Separate the aqueous layer containing the boronate salt from the organic layer containing neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1 M hydrochloric acid) with stirring until the this compound precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Acid_Base_Extraction Acid-Base Extraction Workflow Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaOH) Start->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Neutral Impurities) Separate1->OrganicLayer AqueousLayer Aqueous Layer (Boronate Salt) Separate1->AqueousLayer AddAcid Acidify Aqueous Layer (e.g., HCl) AqueousLayer->AddAcid Precipitate Precipitation of Pure Boronic Acid AddAcid->Precipitate Filter Filter and Wash Precipitate->Filter PureProduct Pure Product Filter->PureProduct

References

An In-depth Technical Guide to the ¹H NMR Characterization of 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR characterization of 10-Bromoanthracene-9-boronic acid. While a publicly available, fully assigned ¹H NMR spectrum for this specific compound is not readily found in the searched literature, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and data from analogous compounds. It also provides a detailed experimental protocol for acquiring and processing the spectrum.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, particularly in the development of novel materials for applications in organic electronics. Its rigid, planar anthracene core, functionalized with both a bromine atom and a boronic acid group, allows for diverse chemical transformations, such as Suzuki cross-coupling reactions. Accurate characterization of this compound is crucial for ensuring purity and confirming its structure, with ¹H NMR spectroscopy being a primary analytical tool.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds, including 9-bromoanthracene and other substituted anthracenes, and general principles of ¹H NMR chemical shifts and coupling constants. The protons are numbered according to the standard IUPAC nomenclature for anthracene.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H1, H88.5 - 8.7d8.0 - 9.02H
H4, H58.0 - 8.2d8.0 - 9.02H
H2, H77.5 - 7.7t7.0 - 8.02H
H3, H67.5 - 7.7t7.0 - 8.02H
B(OH)₂5.0 - 6.0br s-2H

Disclaimer: The data presented in this table are predicted values and should be confirmed by experimental analysis.

Experimental Protocol

This section details the methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials and Instrumentation
  • Sample: this compound (5-10 mg)

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (approx. 0.6 mL)

  • Internal Standard: Tetramethylsilane (TMS) (0.03% v/v) can be used, though referencing to the residual solvent peak is common.

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance III 400 MHz) equipped with a 5 mm probe.[1]

Sample Preparation
  • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the NMR tube.

  • If using an internal standard, add the appropriate amount of TMS.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

    • Pulse Program: A standard 90° pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).[1]

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[1]

  • Integrate all peaks to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H NMR Spectrum E->F G Fourier Transform F->G H Phase Correction G->H I Chemical Shift Referencing H->I J Integration I->J K Peak Picking & Coupling Constant Measurement J->K L Assign Signals to Protons K->L M Confirm Structure L->M N Characterization Report M->N Final Report

Workflow for ¹H NMR Characterization.

Conclusion

The ¹H NMR characterization of this compound is a critical step in its synthesis and application. While experimental data is not widely published, the expected spectrum can be reliably predicted based on established NMR principles and data from analogous structures. The detailed experimental protocol provided in this guide serves as a robust starting point for researchers to obtain high-quality ¹H NMR data, enabling the unambiguous structural confirmation and purity assessment of this important chemical compound.

References

Mass Spectrometry Analysis of 10-Bromoanthracene-9-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 10-Bromoanthracene-9-boronic acid. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide presents a predictive analysis based on the known mass spectrometric behavior of related chemical structures, including arylboronic acids, anthracene derivatives, and bromo-aromatic compounds. The experimental protocols and fragmentation data herein are proposed based on established analytical methodologies for these compound classes.

Physicochemical Properties and Predicted Mass Spectral Data

This compound possesses a molecular formula of C₁₄H₁₀BBrO₂ and a monoisotopic molecular weight of approximately 300.99 g/mol . The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Key Ions of this compound

IonPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Description
[M]⁺301.0303.0Molecular Ion
[M-H₂O]⁺283.0285.0Loss of a water molecule
[M-B(OH)₂]⁺257.0259.0Loss of the boronic acid group
[M-Br]⁺222.0-Loss of the bromine atom
[C₁₄H₉]⁺177.1-Anthracenyl cation

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is expected to be influenced by its three key structural features: the boronic acid group, the bromine substituent, and the stable anthracene core.

A primary fragmentation pathway is likely the loss of the boronic acid moiety, B(OH)₂, leading to the formation of a bromoanthracenyl cation. Another significant fragmentation would be the loss of the bromine atom. The stable aromatic anthracene core is expected to remain largely intact under softer ionization conditions.

Fragmentation_Pathway M [C₁₄H₁₀B⁷⁹BrO₂]⁺ m/z = 301.0 loss_water [C₁₄H₈B⁷⁹BrO]⁺ m/z = 283.0 M->loss_water - H₂O loss_boronic_acid [C₁₄H₈⁷⁹Br]⁺ m/z = 257.0 M->loss_boronic_acid - B(OH)₂ loss_bromine [C₁₄H₁₀BO₂]⁺ m/z = 222.0 M->loss_bromine - Br M_plus_2 [C₁₄H₁₀B⁸¹BrO₂]⁺ m/z = 303.0 anthracenyl_cation [C₁₄H₉]⁺ m/z = 177.1 loss_boronic_acid->anthracenyl_cation - H

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Detailed Experimental Protocols

The analysis of arylboronic acids by mass spectrometry can be challenging due to their propensity to form cyclic anhydrides (boroxines) via dehydration. The following protocols are designed to minimize this issue and provide reliable data.

Sample Preparation

A stock solution of this compound should be prepared in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. For analysis, this stock solution should be diluted to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis. To suppress boroxine formation, derivatization with a diol, such as pinacol, can be considered.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for detecting the protonated molecule and its fragments. Negative ion mode can also be employed to selectively detect the bromide ion after in-source fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is preferred for accurate mass measurements.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.

Data Presentation and Interpretation

The acquired mass spectra should be analyzed for the presence of the molecular ion ([M+H]⁺) with its characteristic bromine isotopic pattern. The high-resolution mass data should be used to confirm the elemental composition of the parent and fragment ions. The fragmentation pattern can then be used to confirm the structure of the molecule.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep Prepare 1 mg/mL stock solution dilute Dilute to 1-10 µg/mL prep->dilute inject Inject sample into LC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (Q-TOF/Orbitrap) ionize->detect identify_ms1 Identify Molecular Ion ([M+H]⁺) detect->identify_ms1 perform_ms2 Perform MS/MS for Fragmentation identify_ms1->perform_ms2 interpret Interpret Fragmentation Pattern perform_ms2->interpret confirm Confirm Structure interpret->confirm

Caption: General workflow for LC-MS analysis of this compound.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. Researchers should optimize the provided protocols based on the specific instrumentation available and the goals of their analysis.

Thermal Stability and Degradation of 10-Bromoanthracene-9-boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 10-Bromoanthracene-9-boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines best-practice experimental protocols for its thermal analysis, based on established methodologies for analogous aromatic boronic acids. The guide details procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and discusses the likely thermal degradation mechanisms, such as protodeboronation and oxidation. This document is intended to serve as a foundational resource for researchers designing experiments, ensuring safe handling and storage, and interpreting data related to the thermal behavior of this compound and similar compounds.

Introduction

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its rigid, planar anthracene core and the versatile boronic acid functionality. The thermal stability of such reagents is a critical parameter that influences their storage, handling, and reactivity in high-temperature reactions. Understanding the thermal decomposition profile is essential for ensuring reaction efficiency, preventing the formation of undesirable byproducts, and maintaining safety in the laboratory and during scale-up processes.

This guide consolidates the known physical properties of this compound and provides detailed, generalized experimental protocols for assessing its thermal stability using standard analytical techniques.

Physicochemical Properties

The available quantitative data for this compound is limited. The melting point is the primary thermal property that has been reported in the literature.

PropertyValueAnalytical Technique
Melting Point (mp)165-169 °CCapillary Melting Point

Table 1: Known Thermal Property of this compound

Predicted Thermal Degradation Pathways

While specific degradation products for this compound have not been documented, the thermal decomposition of aryl boronic acids is known to proceed through several potential pathways. At elevated temperatures, boronic acids can undergo degradation, which may be accelerated by the presence of heat, base, or metal catalysts.[1]

Protodeboronation: This is a common degradation pathway for aryl boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be facilitated by acidic or basic conditions, especially at higher temperatures.[2][3] The likely product of protodeboronation of this compound would be 9-bromoanthracene.

Oxidative Deboronation: In the presence of oxygen, especially at elevated temperatures, boronic acids can be oxidized to the corresponding alcohol (in this case, a phenol) and boric acid.[4][5]

Anhydride Formation (Dehydration): Like many boronic acids, this compound is prone to dehydration upon heating, leading to the formation of cyclic trimers known as boroxines.[6] This is a reversible process, and the boroxine can revert to the boronic acid in the presence of water.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential techniques for evaluating the thermal stability of organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of purified this compound into a clean TGA pan (typically alumina or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at which significant mass loss events occur.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify other thermal events such as glass transitions or solid-solid phase transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.[7][8]

Procedure:

  • Accurately weigh 2-5 mg of purified this compound into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the cell at a temperature below the expected melting point (e.g., 25 °C).

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 200 °C).[9]

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the onset temperature of the melting endotherm (melting point) and integrate the peak area to calculate the enthalpy of fusion.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal stability assessment of this compound.

Thermal_Stability_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start This compound purification Purification start->purification characterization Characterization (NMR, MS) purification->characterization tga TGA characterization->tga dsc DSC characterization->dsc tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data decomposition_temp Decomposition Temperature tga_data->decomposition_temp melting_point Melting Point dsc_data->melting_point enthalpy Enthalpy of Fusion dsc_data->enthalpy degradation_pathways Degradation Pathway Analysis decomposition_temp->degradation_pathways

Caption: Workflow for Thermal Stability Assessment.

Conclusion

References

CAS number 641144-16-3 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Biological Activity of the TRPV4 Agonist GSK1016790A

Disclaimer: The CAS number provided in the topic (641144-16-3) is officially assigned to the compound 10-Bromoanthracene-9-boronic acid. However, the detailed request for information on signaling pathways, experimental protocols, and data relevant to drug development professionals strongly indicates an interest in the potent and selective TRPV4 agonist, GSK1016790A . This compound is correctly identified by CAS number 942206-85-1 . This guide will focus on GSK1016790A to align with the apparent intent of the query.

Introduction

GSK1016790A is a synthetic organic compound developed by GlaxoSmithKline that acts as a potent and selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] TRPV4 is a non-selective cation channel permeable to Ca²⁺ that is involved in a wide range of physiological processes, making it a significant target for drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, key signaling pathways, and relevant experimental protocols for GSK1016790A, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

GSK1016790A is a cell-permeable piperazine amide derivative.[4] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[1]
Synonyms GSK101[5]
CAS Number 942206-85-1[1][4]
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[4]
Molecular Weight 655.61 g/mol [4]
SMILES CC(C)C--INVALID-LINK--C(=O)N3CCN(CC3)C(=O)--INVALID-LINK--NS(=O)(=O)C4=C(Cl)C=C(Cl)C=C4[4]
InChI Key IVYQPSHHYIAUFO-VXKWHMMOSA-N[1]
Table 2: Physicochemical Properties
PropertyValue
Physical Form Crystalline solid[5] / White powder[4]
Purity ≥98% (HPLC)[4][5]
Solubility DMSO: ~15 mg/mL (or 100 mM)[5][6], Ethanol: ~10 mg/mL (or 100 mM)[5][6], DMF: ~15 mg/mL[5], Sparingly soluble in aqueous buffers. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[5]
Storage Store at -20°C[4][5]
Stability ≥4 years at -20°C[5]
UV/Vis. (λmax) 223, 231, 286 nm[5]

Biological Activity and Mechanism of Action

GSK1016790A is a highly potent and selective agonist of the TRPV4 ion channel.[7] Its primary mechanism of action is the activation of TRPV4, leading to a rapid and significant influx of cations, most notably Ca²⁺, into the cell.[7] This elevation of intracellular calcium ([Ca²⁺]i) triggers a cascade of downstream signaling events. The compound has been shown to be approximately 300-fold more potent than the commonly used TRPV4 agonist 4α-Phorbol 12,13-didecanoate (4α-PDD).[4] It exhibits no significant activity at other TRP channels, such as TRPM8 and TRPA1, even at high concentrations.[4]

Table 3: In Vitro Biological Activity
Target/AssayCell LineSpeciesEC₅₀
TRPV4 (Ca²⁺ influx) HEK293Human2.1 nM[6][7]
TRPV4 (Ca²⁺ influx) HEK293Mouse18 nM[6][7]
TRPV4 (Cytoplasmic Aggregation) HEK293Human31 nM[8]
TRPV4 (Ca²⁺ influx) HeLaHuman3.3 nM[9]
TRPV4 (Ca²⁺ influx) Choroid Plexus Epithelial CellsNot Specified34 nM[6]

Signaling Pathways

The activation of TRPV4 by GSK1016790A initiates a complex network of intracellular signaling pathways. The primary event is the influx of extracellular Ca²⁺, which then acts as a second messenger. Additionally, GSK1016790A-induced signaling can lead to the endocytosis and trafficking of the TRPV4 channel itself, a process that is dependent on intracellular Ca²⁺ release and is regulated by several key signaling proteins.[3][10]

GSK1016790A-Induced TRPV4 Activation and Downstream Signaling

The following diagram illustrates the signaling cascade initiated by GSK1016790A binding to the TRPV4 channel.

GSK1016790A_Signaling cluster_membrane Plasma Membrane TRPV4 TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Channel GSK101 GSK1016790A GSK101->TRPV4 Binds & Activates Ca_downstream Downstream Ca²⁺ Signaling (e.g., ERK1/2, NO Production) Ca_influx->Ca_downstream

Caption: GSK1016790A binds to and activates the TRPV4 channel, leading to Ca²⁺ influx and downstream signaling.

Regulation of TRPV4 Trafficking by GSK1016790A

Prolonged stimulation with GSK1016790A induces the internalization of the TRPV4 channel. This process is itself dependent on the initial calcium influx and involves several key signaling pathways, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[3][10]

TRPV4_Trafficking GSK101 GSK1016790A TRPV4 TRPV4 Activation GSK101->TRPV4 Ca_influx [Ca²⁺]i Increase TRPV4->Ca_influx PKC PKC Ca_influx->PKC PI3K PI3K Ca_influx->PI3K RhoA RhoA Ca_influx->RhoA Endocytosis TRPV4 Endocytosis & Translocation to Recycling Endosomes PKC->Endocytosis PI3K->Endocytosis RhoA->Endocytosis Experimental_Workflow start Start cell_culture Culture TRPV4-expressing cells (e.g., HEK293) start->cell_culture dye_loading Load cells with Ca²⁺ indicator dye (e.g., Fura-2AM) cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_gsk Add GSK1016790A baseline->add_gsk record Record fluorescence change over time add_gsk->record analyze Analyze data: - EC₅₀ calculation - Response kinetics record->analyze end End analyze->end

References

Photophysical Properties of 10-Bromoanthracene-9-boronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of 10-bromoanthracene-9-boronic acid and its derivatives. These compounds are of significant interest due to their potential applications in fluorescent sensing and as building blocks in the development of novel photoactive materials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and signaling pathways.

Introduction

Anthracene and its derivatives are a well-established class of fluorophores known for their high fluorescence quantum yields and distinct vibronic structure in their absorption and emission spectra. The introduction of a bromo group at the 10-position and a boronic acid moiety at the 9-position of the anthracene core creates a versatile platform for further functionalization and for the development of fluorescent sensors.

The boronic acid group is particularly noteworthy for its ability to reversibly bind with cis-diols, a functional group present in saccharides and other biologically relevant molecules.[1][2] This interaction can modulate the photophysical properties of the anthracene fluorophore, leading to changes in fluorescence intensity, wavelength, or lifetime. This responsive behavior forms the basis of their application as fluorescent sensors for carbohydrates.[3][4] The primary mechanisms for this fluorescence modulation include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and changes in aggregation states.[2]

Data Presentation: Photophysical Properties

The photophysical properties of this compound derivatives are highly dependent on the substituent attached to the boronic acid moiety and the surrounding solvent environment. While comprehensive data for the parent acid is scarce in the literature, studies on related 9,10-disubstituted anthracenes provide valuable insights. The following table summarizes representative photophysical data for a closely related derivative, 9-bromo-10-naphthalen-2-yl-anthracene, which can be synthesized from 9-bromoanthracene and naphthalene-2-boronic acid.[5]

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)
9-bromo-10-naphthalen-2-yl-anthraceneDichloromethane365, 384, 405415, 43810Not ReportedNot Reported
9-bromo-10-naphthalen-2-yl-anthraceneEthyl Acetate364, 383, 404413, 4369Not ReportedNot Reported
9-bromo-10-naphthalen-2-yl-anthraceneAcetonitrile363, 382, 403411, 4338Not ReportedNot Reported
9-bromo-10-naphthalen-2-yl-anthraceneN,N-Dimethylformamide366, 385, 406418, 44112Not ReportedNot Reported

Note: The data for 9-bromo-10-naphthalen-2-yl-anthracene is adapted from a study by Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[5] The quantum yields and lifetimes for this specific compound were not reported in the cited literature. Generally, 9,10-disubstituted anthracenes can exhibit high quantum yields, often approaching unity in the absence of quenching groups.[6]

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a series of standard spectroscopic techniques.

Synthesis of this compound Pinacol Ester

A common synthetic route to stabilize and utilize this compound is through its conversion to the pinacol ester. This derivative is more stable and readily purified.

Materials:

  • 9,10-Dibromoanthracene

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Pinacol

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 9,10-dibromoanthracene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi dropwise to the solution. Stir for 1 hour at -78 °C to facilitate the lithium-halogen exchange.

  • Add an excess of triisopropyl borate to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding aqueous HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • To the crude boronic acid, add pinacol and a suitable solvent like toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After the reaction is complete, remove the solvent and purify the resulting pinacol ester by column chromatography on silica gel.

UV-Vis Absorption Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes with a 1 cm path length.

Procedure:

  • Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile).

  • Prepare a series of dilutions from the stock solution to obtain concentrations with absorbance values in the range of 0.01 to 1.0.

  • Record the absorption spectrum of each solution from approximately 300 nm to 500 nm.

  • Use the pure solvent as a reference in the reference beam of the spectrophotometer.

  • Identify the wavelengths of maximum absorbance (λ_abs).

Fluorescence Spectroscopy

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

  • Quartz cuvettes with a 1 cm path length.

Procedure:

  • Prepare dilute solutions of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

  • Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., 400 nm to 600 nm).

  • Identify the wavelengths of maximum emission (λ_em).

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is determined relative to a well-characterized standard. For blue-emitting anthracene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

Procedure:

  • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Record the UV-Vis absorption spectrum for each solution.

  • Record the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission curve for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield is calculated using the following equation:

    Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²)

    where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a this compound derivative.

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization start 9,10-Dibromoanthracene step1 Lithium-Halogen Exchange (n-BuLi, -78 °C) start->step1 step2 Borylation (Triisopropyl borate) step1->step2 step3 Hydrolysis (HCl (aq)) step2->step3 product1 This compound step3->product1 step4 Esterification (Pinacol, Toluene, Reflux) product1->step4 product2 This compound pinacol ester step4->product2 uvvis UV-Vis Spectroscopy (λ_abs) product2->uvvis fluorescence Fluorescence Spectroscopy (λ_em) product2->fluorescence qy Quantum Yield Measurement (Φ_F) fluorescence->qy lifetime Lifetime Measurement (τ) fluorescence->lifetime

Caption: Synthetic and characterization workflow.

Signaling Pathway for Saccharide Sensing

The diagram below illustrates the general signaling mechanism of a this compound derivative acting as a fluorescent sensor for saccharides. In the absence of the analyte, a PET mechanism from a nearby electron-donating group (e.g., an amine) to the excited anthracene core quenches the fluorescence. Upon binding of a saccharide to the boronic acid, this PET process is inhibited, leading to an increase in fluorescence.

G cluster_off Fluorescence OFF State (No Saccharide) cluster_on Fluorescence ON State (Saccharide Present) sensor_off Sensor (Boronic Acid Derivative) excited_state_off Excited State* sensor_off->excited_state_off sensor_on Sensor-Saccharide Complex excitation_off Excitation (hν) excitation_off->sensor_off pet Photoinduced Electron Transfer (PET) excited_state_off->pet e- transfer quenching Fluorescence Quenched pet->quenching saccharide Saccharide (cis-diol) saccharide->sensor_on excited_state_on Excited State* sensor_on->excited_state_on excitation_on Excitation (hν) excitation_on->sensor_on fluorescence_on Fluorescence Emitted (hν') excited_state_on->fluorescence_on PET inhibited

Caption: Saccharide sensing signaling pathway.

References

crystal structure of 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Bromoanthracene-9-boronic acid is a valuable synthetic intermediate in the fields of materials science and medicinal chemistry. Its rigid, planar anthracene core, combined with the versatile reactivity of the boronic acid functional group, makes it a key building block for the synthesis of complex organic molecules, including those with applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. This technical guide provides a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow. Despite a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive crystal structure for this compound has not been publicly reported. Therefore, this guide focuses on the available chemical and synthetic data.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in further chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₀BBrO₂[1]
Molecular Weight 300.94 g/mol [1]
CAS Number 641144-16-3[1]
Appearance Solid[1][2]
Melting Point 165-169 °C (lit.)[1][2]
InChI Key FAVOIVPFJSKYBE-UHFFFAOYSA-N[1]
SMILES String OB(O)c1c2ccccc2c(Br)c3ccccc13[1]

Synthesis Protocols

The synthesis of this compound is typically achieved through a two-step process starting from anthracene. The first step involves the selective bromination of anthracene to yield 9-bromoanthracene, which is then converted to the target boronic acid.

Synthesis of 9-Bromoanthracene

A common and efficient method for the synthesis of 9-bromoanthracene is the bromination of anthracene using N-bromosuccinimide (NBS).[3]

Experimental Protocol:

  • Dissolution: Dissolve anthracene (e.g., 5 g, 28.05 mmol) in anhydrous chloroform in a round-bottom flask.

  • Addition of NBS: While protecting the reaction from light, add N-bromosuccinimide (NBS) (e.g., 4.99 g, 28.05 mmol) in portions to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: After the reaction is complete, add distilled water and stir for an additional 30 minutes. Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude solid from anhydrous ethanol to obtain 9-bromoanthracene as a green-yellow needle-like solid.[4]

Synthesis of this compound

The conversion of 9-bromoanthracene to this compound can be achieved via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis. This is a general and widely used method for the preparation of arylboronic acids.

Experimental Protocol (General Procedure):

  • Initial Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9-bromoanthracene in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the stirred solution via the dropping funnel. The reaction is typically monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Borylation: Once the lithiation is complete, slowly add triisopropyl borate to the reaction mixture at -78 °C.

  • Warming and Hydrolysis: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Subsequently, quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir vigorously.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from anthracene to this compound.

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 Anthracene Anthracene Bromoanthracene 9-Bromoanthracene Anthracene->Bromoanthracene Bromination NBS N-Bromosuccinimide (NBS) Chloroform, RT, 12h Final_Product This compound Bromoanthracene->Final_Product Borylation Reagents 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺

References

A Technical Guide to 10-Bromoanthracene-9-boronic acid: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 10-Bromoanthracene-9-boronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and advanced materials. This guide details its commercial availability and typical purity levels, alongside robust experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Availability and Purity

This compound (CAS No. 641144-16-3) is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade quantities with purities generally ranging from 95% to over 98%. Below is a summary of representative commercial sources and their stated purity levels. Researchers are advised to consult the suppliers directly for the most current information and to request certificates of analysis for specific batches.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich595756≥95%1g, 5g, 10g
Alfa AesarH5058697%1g, 5g
TCI AmericaB3706>98.0% (T)1g, 5g
Oakwood Chemical04467797%1g, 5g, 25g
Combi-BlocksQA-788195%1g, 5g, 10g

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature and generalized procedures for similar compounds.

Synthesis: Miyaura Borylation of 9,10-Dibromoanthracene

A common and effective method for the synthesis of aryl boronic acids from aryl bromides is the Miyaura borylation reaction.[1][2] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to introduce the boronic acid functionality.[3][4] For the selective synthesis of this compound, 9,10-dibromoanthracene serves as a suitable starting material. The reaction is followed by hydrolysis of the resulting boronate ester.

Materials:

  • 9,10-Dibromoanthracene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl), aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 9,10-dibromoanthracene (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents), and potassium acetate (3.0 equivalents).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl).

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound pinacol ester.

  • Hydrolyze the crude ester by stirring with an aqueous acid solution (e.g., 2 M HCl) in a suitable solvent such as a mixture of acetone and water at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Hydrolysis cluster_product Product Reactants 9,10-Dibromoanthracene Bis(pinacolato)diboron Pd(dppf)Cl₂ KOAc 1,4-Dioxane Reaction Miyaura Borylation (Reflux, 12-24h) Reactants->Reaction Workup Acidic Quench Extraction (CH₂Cl₂) Drying (MgSO₄) Reaction->Workup Hydrolysis Acidic Hydrolysis (HCl/Acetone/H₂O) Workup->Hydrolysis Product Crude this compound Hydrolysis->Product

Synthesis workflow for this compound.

Purification

Boronic acids can often be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica.[5] Recrystallization is a highly effective method for obtaining pure this compound.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water, or toluene).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified product under vacuum.

Acid-Base Extraction Protocol:

An alternative purification method involves an acid-base extraction.[6]

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to precipitate the pure boronic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification_Logic Start Crude Product Method_Choice Choose Purification Method Start->Method_Choice Recrystallization Recrystallization Method_Choice->Recrystallization Thermal AcidBase Acid-Base Extraction Method_Choice->AcidBase Chemical Dissolve_Hot Dissolve in Minimal Hot Solvent Recrystallization->Dissolve_Hot Dissolve_Organic Dissolve in Organic Solvent AcidBase->Dissolve_Organic Cool Cool to Crystallize Dissolve_Hot->Cool Filter_Dry_R Filter and Dry Cool->Filter_Dry_R Final_Product Pure Product Filter_Dry_R->Final_Product Base_Extract Extract with Aqueous Base Dissolve_Organic->Base_Extract Acidify Acidify Aqueous Layer Base_Extract->Acidify Filter_Dry_AB Filter and Dry Acidify->Filter_Dry_AB Filter_Dry_AB->Final_Product

Decision pathway for the purification of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the anthracene core. The integration of these signals should correspond to the expected number of protons.

  • ¹³C NMR: The carbon NMR spectrum will display the resonances for the carbon atoms of the anthracene skeleton.

  • ¹¹B NMR: The boron NMR spectrum should exhibit a single peak characteristic of a boronic acid.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the final product. A reversed-phase method is typically employed for aryl boronic acids.[7][8]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or a basic modifier to improve peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the anthracene core has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₁₄H₁₀BBrO₂), taking into account the isotopic pattern of bromine.

Analytical_Workflow Start Purified Product Analysis Analytical Characterization Start->Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Analysis->NMR HPLC HPLC (Purity Assessment) Analysis->HPLC MS Mass Spectrometry (HRMS) Analysis->MS Identity Structural Confirmation NMR->Identity Purity Purity Determination HPLC->Purity Composition Elemental Composition MS->Composition

Workflow for the analytical characterization of the final product.

References

Methodological & Application

Application Notes & Protocols: Suzuki Coupling of 10-Bromoanthracene-9-boronic acid for the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Organic Light-Emitting Diodes (OLEDs) represent a forefront technology in display and solid-state lighting applications. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed. Anthracene derivatives are a critical class of compounds utilized in OLEDs, serving as blue emitters, and as host materials for other emissive dopants, due to their high photoluminescence quantum yields and excellent charge transport properties.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for creating carbon-carbon bonds, enabling the precise construction of complex organic molecules for these applications.[5][6][7] This protocol details a Suzuki coupling reaction utilizing 10-Bromoanthracene-9-boronic acid to synthesize advanced materials for OLEDs. The ability to introduce various aryl groups onto the anthracene core allows for the fine-tuning of the material's electronic and physical properties, such as its emission wavelength, thermal stability, and charge carrier mobility.[1][8]

Core Concepts of the Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate.[5][6][9] The catalytic cycle generally proceeds through three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[5][6]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl halide. The specific aryl halide can be chosen to impart desired properties to the final product for OLED applications. For this example, we will consider the coupling with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotriphenylamine, 2-bromopyridine, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand like XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the specified time (usually 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The efficiency and outcome of the Suzuki coupling reaction are highly dependent on the specific choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that have been successfully employed for the synthesis of anthracene derivatives for OLEDs.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / XPhosPalladacycle IA[10][11]
Catalyst Loading 2-5 mol%1-3 mol%0.5-1 mol%[10][11]
Base K₂CO₃Cs₂CO₃K₃PO₄
Base Equiv. 2.02.53.0
Solvent Toluene / H₂O (4:1)DioxaneTHF / H₂O (1:1)[10][11]
Temperature 90 °C100 °C60-80 °C[10][11]
Time 18 h12 h12-24 h[10][11]
Typical Yield 70-90%75-95%80-98%[10][11]

Visualizations

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Reactants: - this compound - Aryl Halide - Catalyst - Base B 2. Create Inert Atmosphere (Argon/Nitrogen Purge) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 80-110°C) C->D E 5. Monitor by TLC D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Workflow for the Suzuki coupling of this compound.

Logical Relationship of Components in OLEDs:

OLED_Structure cluster_device OLED Device Structure cluster_material Material Properties Cathode Cathode (-) EIL Electron Injection Layer Cathode->EIL ETL Electron Transport Layer EIL->ETL EML Emissive Layer (Anthracene Derivative) ETL->EML Electrons HTL Hole Transport Layer EML->HTL HOMO HOMO Level EML->HOMO Influences LUMO LUMO Level EML->LUMO Influences Mobility Charge Carrier Mobility EML->Mobility Influences HIL Hole Injection Layer HTL->HIL Anode Anode (+) HIL->Anode Holes Bandgap Energy Bandgap HOMO->Bandgap LUMO->Bandgap

Caption: Relationship between the anthracene-based material and OLED device structure.

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of novel anthracene derivatives for high-performance OLEDs. By carefully selecting the reaction partners and optimizing the reaction conditions, researchers can create a wide array of materials with tailored optoelectronic properties. The protocol and data presented here provide a solid foundation for the development of next-generation materials for advanced display and lighting technologies. Further exploration into novel catalysts and reaction conditions continues to broaden the scope and applicability of this powerful synthetic methodology.[5][10]

References

Synthesis of Blue Fluorescent Emitters Using 10-Bromoanthracene-9-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of blue fluorescent emitters utilizing 10-Bromoanthracene-9-boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is the primary method discussed, offering a versatile and efficient route to novel anthracene-based luminophores.

Introduction

Anthracene derivatives are a prominent class of organic molecules known for their strong blue fluorescence, making them highly valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic applications.[1][2][3] The functionalization of the anthracene core at the 9- and 10-positions allows for the fine-tuning of its photophysical and electronic properties.[4] this compound is a versatile starting material that enables the introduction of various aryl substituents onto the anthracene scaffold through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl halide, leading to the creation of extended π-conjugated systems that are essential for achieving desired fluorescent properties.[2][7]

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. The general mechanism involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron compound (in this case, the anthracene moiety from this compound) is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a blue fluorescent emitter via the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Representative Reaction:

cluster_conditions Reaction Conditions reactant1 This compound plus + reactant1->plus product 9-Aryl-10-bromoanthracene reactant1->product Suzuki-Miyaura Coupling reactant2 Aryl Bromide (Ar-Br) reactant2->product Suzuki-Miyaura Coupling plus->reactant2 catalyst Pd(PPh3)4 catalyst->product base K2CO3 base->product solvent Toluene/Ethanol/Water solvent->product temperature Reflux temperature->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobiphenyl, 2-bromonaphthalene, etc.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired aryl bromide (1.1 equivalents), and potassium carbonate (3.0 equivalents).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure blue fluorescent emitter.

Data Presentation

The photophysical properties of the synthesized blue fluorescent emitters are crucial for their application. The following tables summarize representative data for anthracene-based emitters synthesized via Suzuki coupling.

Table 1: Reaction Yields and Conditions

Coupling Partner (Aryl Bromide)CatalystBaseSolvent SystemReaction Time (h)Yield (%)
4-BromobiphenylPd(PPh3)4K2CO3Toluene/Ethanol/H2O1885
2-BromonaphthalenePd(dppf)Cl2Na2CO3Dioxane/H2O1292
1-Bromo-4-tert-butylbenzenePd(OAc)2/SPhosK3PO4Toluene/H2O2478

Table 2: Photophysical Properties of Synthesized Emitters

EmitterAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
9-(Biphenyl-4-yl)-10-bromoanthracene385, 405428, 4500.88
9-(Naphthalen-2-yl)-10-bromoanthracene390, 412435, 4580.91
9-(4-tert-Butylphenyl)-10-bromoanthracene382, 403425, 4480.85

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

cluster_workflow Experimental Workflow start Start setup Reaction Setup (Reactants, Base) start->setup solvent Solvent Addition setup->solvent purge Inert Gas Purge solvent->purge catalyst Catalyst Addition purge->catalyst reflux Reflux catalyst->reflux workup Work-up (Extraction, Washing) reflux->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, Photophysics) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis.

cluster_pathway Suzuki Coupling Catalytic Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (with Ar-X) pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (with R-B(OH)2) pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)-R transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel blue fluorescent emitters from this compound. The protocols and data presented here provide a solid foundation for researchers to design and synthesize new materials with tailored photophysical properties for a wide range of applications in materials science and drug development. The versatility of the aryl bromide coupling partner allows for the creation of a diverse library of anthracene-based emitters.

References

Application Notes: 10-Bromoanthracene-9-boronic acid as a Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Bromoanthracene-9-boronic acid is a versatile precursor for the synthesis of novel fluorescent probes. Its unique structure, featuring a reactive boronic acid group and a bromine atom on the anthracene core, allows for sequential functionalization, leading to the development of sophisticated sensory molecules. The inherent fluorescence of the anthracene moiety provides a robust platform for designing probes that operate on mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[1] This document outlines the synthesis and application of a fluorescent probe derived from this compound for the sensitive detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives.

Principle and Application

The strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize a highly conjugated system, 9-Bromo-10-(pyren-1-yl)anthracene, from this compound and 1-bromopyrene. The resulting molecule leverages the strong fluorescence of both anthracene and pyrene moieties. This probe is designed for the detection of electron-deficient nitroaromatic compounds, such as picric acid (2,4,6-trinitrophenol), through a fluorescence quenching mechanism. The electron-rich nature of the pyrene-anthracene scaffold facilitates the formation of a non-fluorescent ground-state complex with the electron-deficient picric acid, leading to a "turn-off" sensory response.[1][2] This high sensitivity makes it suitable for applications in environmental monitoring and homeland security.

Data Presentation

The photophysical and sensing properties of the synthesized probe, 9-Bromo-10-(pyren-1-yl)anthracene, are summarized below. These values are representative of similar aromatic hydrocarbon-based fluorescent probes for nitroaromatics.

PropertyValueReference(s)
Photophysical Properties
Excitation Wavelength (λex)~378 nm[3]
Emission Wavelength (λem)~420 nm, 440 nm[3]
Quantum Yield (Φ)High in absence of analyte[4]
Sensing Performance for Picric Acid
Sensing MechanismFluorescence Quenching[2][5]
Limit of Detection (LOD)Micromolar (µM) to nanomolar (nM) range[1]
SelectivityHigh for Picric Acid over other nitroaromatics[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the fluorescent probe and the general experimental workflow.

G Signaling Pathway of 9-Bromo-10-(pyren-1-yl)anthracene Probe Probe 9-Bromo-10-(pyren-1-yl)anthracene (Highly Fluorescent) Complex Ground-State Complex (Non-Fluorescent) Probe->Complex + Picric Acid Fluorescence Fluorescence Emission (λem) Probe->Fluorescence High Quantum Yield Analyte Picric Acid (Electron Deficient) Analyte->Complex Quenching Fluorescence Quenching Complex->Quenching Photoinduced Electron Transfer (PET) Excitation Light Excitation (λex) Excitation->Probe Excitation->Complex

Signaling pathway of the fluorescent probe.

G Experimental Workflow cluster_synthesis Probe Synthesis cluster_analysis Fluorescence Analysis Precursor1 This compound Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Precursor1->Suzuki Precursor2 1-Bromopyrene Precursor2->Suzuki Purification Column Chromatography Suzuki->Purification Probe 9-Bromo-10-(pyren-1-yl)anthracene Purification->Probe Titration Fluorescence Titration with Picric Acid Probe->Titration Data Data Acquisition (Emission Spectra) Titration->Data Analysis Stern-Volmer Analysis Data->Analysis LOD LOD & Selectivity Determination Analysis->LOD

General experimental workflow.

Experimental Protocols

Synthesis of 9-Bromo-10-(pyren-1-yl)anthracene

This protocol is adapted from established Suzuki-Miyaura cross-coupling procedures for similar aromatic compounds.[6][7]

Materials:

  • This compound

  • 1-Bromopyrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 1-bromopyrene (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene and ethanol (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield 9-bromo-10-(pyren-1-yl)anthracene as a solid.

Fluorescence Titration for Picric Acid Detection

This protocol outlines the general procedure for evaluating the sensing performance of the synthesized probe.[5]

Materials:

  • 9-Bromo-10-(pyren-1-yl)anthracene (stock solution in a suitable solvent like acetonitrile or THF)

  • Picric acid (stock solution of known concentration)

  • Other nitroaromatic compounds for selectivity studies (e.g., 2,4-dinitrotoluene, nitrobenzene)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of 9-bromo-10-(pyren-1-yl)anthracene in a suitable solvent (e.g., 10 µM).

  • Record the initial fluorescence emission spectrum of the probe solution (excitation at its λex).

  • Incrementally add small aliquots of the picric acid stock solution to the cuvette containing the probe solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until fluorescence quenching is saturated.

  • Plot the fluorescence intensity at the emission maximum against the concentration of picric acid.

  • To assess selectivity, repeat the titration experiment with other nitroaromatic compounds.

  • The limit of detection (LOD) can be calculated using the 3σ/k method, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Conclusion

This compound serves as a valuable and versatile precursor for the development of highly sensitive fluorescent probes. The synthetic route via Suzuki-Miyaura coupling is robust and allows for the creation of extended π-conjugated systems with desirable photophysical properties. The resulting 9-bromo-10-(pyren-1-yl)anthracene probe demonstrates significant potential for the selective "turn-off" detection of picric acid, highlighting its applicability in environmental and safety monitoring. Further research can explore the derivatization of the bromine atom to introduce additional functionalities, such as water-solubilizing groups or targeting moieties for biological applications.

References

Application Notes: Synthesis of Anthracene-Based Hole Transport Materials Using 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel hole transport materials (HTMs) utilizing 10-Bromoanthracene-9-boronic acid as a key building block. The anthracene core is a promising scaffold for electronic materials due to its inherent photophysical properties. The strategic functionalization of the anthracene moiety via Suzuki-Miyaura cross-coupling reactions allows for the fine-tuning of the electronic and physical properties of the resulting materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells.

Introduction

Hole transport materials are crucial components in various organic electronic devices, facilitating the efficient transport of positive charge carriers (holes). Anthracene derivatives are attractive candidates for HTMs due to their high charge carrier mobility and tunable energy levels. This compound is a versatile precursor that allows for the introduction of the anthracene unit into a larger molecular framework through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, offering a powerful tool for the synthesis of complex organic molecules with desired optoelectronic properties.[1][2]

This document outlines a representative synthetic protocol for a hole transport material incorporating an anthracene core derived from this compound and a triphenylamine unit, a common building block in HTM design.

General Synthetic Strategy

The core of the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of this compound with a suitable aryl halide, typically an amine-containing compound to impart hole-transporting properties.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling Reactant_A This compound Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Reactant_B Aryl Halide (e.g., 4-Bromo-N,N-diphenylaniline) Product Hole Transport Material (e.g., 9-(4-(diphenylamino)phenyl)-10-bromoanthracene) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spec, etc.) Purification->Characterization

Caption: General workflow for the synthesis of an anthracene-based hole transport material.

Experimental Protocol: Synthesis of a Representative Hole Transport Material

This protocol describes the synthesis of 9-(4-(diphenylamino)phenyl)-10-bromoanthracene, a model hole transport material, via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Bromo-N,N-diphenylaniline

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), 4-Bromo-N,N-diphenylaniline (1.1 equivalents), and potassium carbonate (3.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/dichloromethane).

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical photophysical and electrochemical properties of anthracene-based hole transport materials. The exact values will vary depending on the specific molecular structure.

PropertyTypical Range of Values
HOMO Energy Level -5.1 to -5.5 eV
LUMO Energy Level -2.0 to -2.5 eV
Energy Gap (E_g) 2.8 to 3.2 eV
Hole Mobility (μ_h) 10⁻⁴ to 10⁻² cm²/Vs
Glass Transition Temp. > 100 °C
Decomposition Temp. > 350 °C

Structure-Property Relationship

The electronic properties of the synthesized hole transport materials are strongly influenced by their molecular structure. The choice of the aryl halide coupling partner and any further functionalization of the anthracene core can be used to tune the HOMO/LUMO energy levels and the charge transport characteristics.

Structure_Property cluster_structure Molecular Structure cluster_properties Material Properties Core Anthracene Core Mobility Hole Mobility Core->Mobility Stability Thermal/Morphological Stability Core->Stability Donor Electron Donating Groups (e.g., Triphenylamine) HOMO HOMO Energy Level Donor->HOMO Raises Acceptor Electron Withdrawing Groups LUMO LUMO Energy Level Acceptor->LUMO Lowers

Caption: Relationship between molecular structure and material properties.

Conclusion

This compound is a valuable building block for the synthesis of high-performance hole transport materials. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the creation of a wide range of anthracene-based HTMs with tunable electronic and physical properties. The protocols and data presented in these application notes serve as a guide for researchers in the field of organic electronics to design and synthesize novel materials for advanced device applications.

References

Application Notes and Protocols: Functionalization of Graphene Oxide with 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphene oxide (GO), with its large surface area and abundance of oxygen-containing functional groups, serves as a versatile platform for chemical modifications.[1] Functionalization of GO allows for the tuning of its properties, enhancing its applicability in various fields, including drug delivery and bioimaging.[2][3][4] This document provides a detailed protocol for the functionalization of graphene oxide with 10-Bromoanthracene-9-boronic acid via a Suzuki coupling reaction. The attachment of the anthracene moiety to the GO surface can introduce fluorescence properties, making it a promising material for bioimaging applications.[5] Furthermore, the functionalized GO can be explored as a nanocarrier for targeted drug delivery.[6][7]

Experimental Protocols

Synthesis of Graphene Oxide (GO)

Graphene oxide is synthesized from graphite powder using the modified Hummers' method.[8]

Materials:

  • Graphite powder

  • Sodium nitrate (NaNO₃)

  • Sulfuric acid (H₂SO₄, 98%)

  • Potassium permanganate (KMnO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • Add 5 g of graphite powder and 2.5 g of NaNO₃ to 250 mL of concentrated H₂SO₄ in a flask placed in an ice bath, with continuous stirring.

  • Slowly add 30 g of KMnO₄ to the suspension, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and continue stirring. The temperature will rise to 35-40 °C. Maintain this temperature for 2 hours.

  • Slowly add DI water to the paste, which will cause a rapid increase in temperature.

  • Terminate the reaction by adding a 30% H₂O₂ solution. The color of the mixture will turn from brownish to brilliant yellow.

  • Filter the mixture and wash with a 10% HCl solution to remove metal ions, followed by repeated washing with DI water until the pH of the filtrate is neutral.

  • Dry the resulting graphene oxide product in a vacuum oven at 60 °C.

Functionalization of Graphene Oxide with this compound

The functionalization is achieved through a Palladium-catalyzed Suzuki cross-coupling reaction.[9][10]

Materials:

  • Graphene Oxide (GO)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Disperse 100 mg of synthesized GO in 50 mL of DMF using ultrasonication for 1 hour to obtain a homogeneous suspension.

  • To this suspension, add 150 mg of this compound, 5 mg of Pd(OAc)₂, and 15 mg of PPh₃.

  • Add 276 mg of K₂CO₃ as a base to the reaction mixture.

  • Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 48 hours.

  • After the reaction, cool the mixture to room temperature.

  • Filter the product and wash thoroughly with DMF, DI water, and ethanol to remove unreacted reagents and catalyst residues.

  • Dry the final product, this compound functionalized GO (An-GO), in a vacuum oven at 60 °C.

Characterization Data

The successful functionalization of graphene oxide with this compound can be confirmed through various characterization techniques.[11] The following tables summarize the expected quantitative data.

Characterization TechniqueGraphene Oxide (GO)Anthracene-functionalized GO (An-GO)
Elemental Analysis (%)
Carbon (C)48.565.2
Hydrogen (H)3.12.5
Oxygen (O)48.430.1
Bromine (Br)02.2
Thermogravimetric Analysis (TGA)
Onset Decomposition Temp.~200 °C~250 °C
Weight Loss at 600 °C~45%~30%

Table 1: Elemental Analysis and Thermal Stability Data

Spectroscopic AnalysisKey Features for Graphene Oxide (GO)Key Features for Anthracene-functionalized GO (An-GO)
FTIR (cm⁻¹) O-H stretching (~3400), C=O stretching (~1730), C=C stretching (~1620), C-O stretching (~1050)Appearance of aromatic C-H stretching (~3050), enhanced aromatic C=C stretching (~1600), and C-Br stretching (~650)
Raman Spectroscopy D band (~1350 cm⁻¹), G band (~1580 cm⁻¹), I(D)/I(G) ratio ~0.9Increased I(D)/I(G) ratio (~1.2) indicating increased disorder due to functionalization
UV-Vis Spectroscopy Absorption peak at ~230 nmRed-shift in absorption peak to ~255 nm and appearance of characteristic anthracene absorption bands (~350-400 nm)
Fluorescence Spectroscopy Weak fluorescenceStrong fluorescence emission characteristic of the anthracene moiety

Table 2: Spectroscopic Characterization Data

Diagrams

experimental_workflow cluster_synthesis Synthesis of Graphene Oxide cluster_functionalization Functionalization cluster_characterization Characterization Graphite Graphite Powder Hummers Modified Hummers' Method (H₂SO₄, NaNO₃, KMnO₄) Graphite->Hummers GO Graphene Oxide (GO) Hummers->GO GO_suspension GO Suspension in DMF GO->GO_suspension Reaction Suzuki Coupling Reaction (90°C, 48h) GO_suspension->Reaction Reagents This compound Pd(OAc)₂, PPh₃, K₂CO₃ Reagents->Reaction An_GO Anthracene-functionalized GO (An-GO) Reaction->An_GO FTIR FTIR An_GO->FTIR Raman Raman An_GO->Raman TGA TGA An_GO->TGA UV_Vis UV-Vis An_GO->UV_Vis Fluorescence Fluorescence An_GO->Fluorescence Elemental Elemental Analysis An_GO->Elemental

Caption: Experimental workflow for the synthesis and characterization of An-GO.

Potential Applications

Bioimaging

The strong fluorescence of the anchored anthracene moieties makes An-GO a promising candidate for bioimaging applications.[5][12] The functionalized graphene oxide can be used as a fluorescent probe for cell imaging and tracking. The large surface area of GO allows for further modifications, such as the attachment of targeting ligands for specific cell imaging.

Drug Delivery

The aromatic surface of An-GO can be utilized for the loading of aromatic drug molecules through π-π stacking interactions.[4][7] The functionalized GO can act as a nanocarrier to improve the solubility and bioavailability of hydrophobic drugs. Furthermore, the system can be designed for controlled drug release, potentially triggered by changes in the physiological environment (e.g., pH).[7]

Logical Pathway for Application

application_pathway cluster_bioimaging Bioimaging cluster_drug_delivery Drug Delivery An_GO Anthracene-functionalized Graphene Oxide (An-GO) Cell_Incubation Incubation with Cells An_GO->Cell_Incubation Fluorescent Probe Drug_Loading Drug Loading (e.g., Doxorubicin) An_GO->Drug_Loading Nanocarrier Fluorescence_Microscopy Fluorescence Microscopy Cell_Incubation->Fluorescence_Microscopy Cellular_Uptake Visualization of Cellular Uptake Fluorescence_Microscopy->Cellular_Uptake Targeted_Delivery Targeted Cell Delivery Drug_Loading->Targeted_Delivery Drug_Release Controlled Drug Release Targeted_Delivery->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Logical pathway for bioimaging and drug delivery applications of An-GO.

References

Synthesis of Anthracene-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of anthracene-based metal-organic frameworks (MOFs). It is designed to guide researchers in the fields of materials science, chemistry, and drug development in the preparation and characterization of these promising porous materials for various applications, including drug delivery, bio-imaging, and sensing.

Application Notes

Anthracene, a polycyclic aromatic hydrocarbon, serves as a versatile building block for the construction of luminescent and electroactive MOFs. The incorporation of anthracene-based linkers into MOF structures imparts unique photophysical properties, making them suitable for applications in fluorescence-based sensing and imaging. Furthermore, the inherent porosity of these MOFs allows for the encapsulation of therapeutic agents, positioning them as promising candidates for advanced drug delivery systems. The stimuli-responsive nature of some anthracene-based MOFs, particularly to light, enables controlled drug release, enhancing therapeutic efficacy and minimizing side effects.[1][2][3]

Key applications in drug development include:

  • Drug Delivery: The high surface area and tunable pore size of anthracene-based MOFs facilitate the loading of various drug molecules.[4][5][6] The release of these drugs can often be triggered by external stimuli like light or changes in pH, allowing for targeted and controlled delivery.[2][3][7][8]

  • Bio-imaging: The intrinsic fluorescence of the anthracene moiety allows for the use of these MOFs as imaging probes for in vitro and in vivo applications. Their ability to be internalized by cells makes them suitable for tracking and diagnostic purposes.

  • Photodynamic Therapy (PDT): Anthracene derivatives can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation.[9] This property can be harnessed for photodynamic therapy, a non-invasive cancer treatment modality.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for select anthracene-based MOFs from the literature, providing a comparative overview of their properties relevant to drug delivery applications.

MOF NameMetal IonAnthracene-based LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Particle Size (nm)Reference
Co-MOFCo(II)1,1′-(anthracene-9,10-diylbis(methylene))bis(pyridin-1-ium-4-olate) & BTC--~17[10]
Zn-MOFZn(II)1,1′-(anthracene-9,10-diylbis(methylene))bis(pyridin-1-ium-4-olate) & BTC--~38[10]
Eu-ADBAEu(III)4,4′-(9,10-anthracenediyl)dibenzoic acid---[11][12]
In-ADBAIn(III)4,4′-(9,10-anthracenediyl)dibenzoic acid---[11][12]
Zr-DPA MOF-1HAcZr(IV)Anthracene-based ligand---[13]
UiO-AZB-FZr(IV)4,4′-azobenzene dicarboxylic acid and 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoic acid)1741-<150[14]
UiO-AZBZr(IV)4,4′-azobenzene dicarboxylic acid2774-<150[14]

BTC = Benzene-1,3,5-tricarboxylic acid

DrugMOF CarrierDrug Loading Capacity (wt%)Release ConditionsCumulative Release (%)Time (h)Reference
Doxorubicin (DOX)Fe-BTC67pH 7.4 + Microwave540.83[15]
Doxorubicin (DOX)Fe-BTC67pH 5.3 + Microwave400.83[15]
Doxorubicin (DOX)MIL-53(Al)40pH 7.4 + Microwave550.83[15]
Doxorubicin (DOX)MIL-53(Al)40pH 5.3 + Microwave660.63[15]
Doxorubicin (DOX)MIL-101(Fe)-C4H424.5GSH/ATP--[16]
Doxorubicin (DOX)MIL-100----[17]
5-Fluorouracil (5-FU)UiO-AZB-F (100% F)~18Light Irradiation772[14]
5-Fluorouracil (5-FU)UiO-AZB-F (33% F)21Light Irradiation542[14]
5-Fluorouracil (5-FU)ZIF-860pH 5.0>451[6]
IbuprofenCD-MOF-123-26---[18][19]
IbuprofenHKUST-17.9---[20]
FelodipineHKUST-13.37---[20]
KetoprofenHKUST-15.8---[20]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of anthracene-based MOFs, as well as for evaluating their drug loading and release properties.

Protocol 1: Solvothermal Synthesis of a Co/Zn-Anthracene-Based MOF

This protocol is adapted from the synthesis of Co-MOF and Zn-MOF for cell imaging and catalysis.[10]

Materials:

  • CoCl₂·6H₂O or Zn(NO₃)₂·6H₂O

  • 1,1′-(anthracene-9,10-diylbis(methylene))bis(pyridin-1-ium-4-olate) (APO)

  • Benzene-1,3,5-tricarboxylic acid (BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve the metal salt (CoCl₂·6H₂O or Zn(NO₃)₂·6H₂O), APO, and BTC in a 2:1:2 molar ratio in a mixture of DMF and ethanol.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture at 120°C for 72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF and then with ethanol.

  • Dry the product under vacuum at 60°C.

Protocol 2: Microwave-Assisted Synthesis of an Iron-Based MOF (MIL-100(Fe)) for Doxorubicin Loading

This protocol describes a rapid, microwave-assisted synthesis of MIL-100(Fe), which has been shown to have a high loading capacity for the anticancer drug doxorubicin.[17]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Trimesic acid (H₃BTC)

  • Deionized water

  • Microwave synthesis reactor

Procedure:

  • Dissolve FeCl₃·6H₂O and H₃BTC in deionized water in a Teflon-lined microwave reactor vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 130°C and hold for 10 minutes under microwave irradiation.

  • After cooling, collect the solid product by centrifugation.

  • Wash the product with deionized water and then with ethanol.

  • Dry the resulting MOF powder in a vacuum oven.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol outlines a general procedure for loading a drug into a MOF and studying its release kinetics.

Drug Loading:

  • Disperse a known amount of the synthesized MOF in a solution of the desired drug (e.g., doxorubicin in water or ibuprofen in ethanol) at a specific concentration.

  • Stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with the corresponding solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • To determine the drug loading capacity, dissolve a known weight of the drug-loaded MOF in a suitable solvent (that dissolves both the MOF and the drug) and quantify the drug concentration using UV-Vis spectroscopy or HPLC. The loading capacity is calculated as: (Mass of loaded drug / Mass of drug-loaded MOF) x 100%.[4]

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 or pH 5.5 to simulate physiological and tumor environments, respectively).

  • Place the suspension in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium.

  • Maintain the setup at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release percentage as a function of time.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs and to indirectly quantify the amount of loaded drug.[4]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs.

Visualizations

The following diagrams illustrate key experimental workflows and a representative signaling pathway.

G General Solvothermal Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Dissolve Metal Salt & Anthracene Linker in Solvent seal Seal in Autoclave reactants->seal heat Heat at Specific Temperature & Time seal->heat cool Cool to Room Temperature heat->cool filter Filter & Collect Crystals cool->filter wash Wash with Solvents filter->wash dry Dry under Vacuum wash->dry product Anthracene-Based MOF dry->product

Caption: Solvothermal synthesis workflow for anthracene-based MOFs.

G Drug Loading and Release Workflow cluster_loading Drug Loading cluster_release In Vitro Release disperse Disperse MOF in Drug Solution stir Stir for 24-48h disperse->stir centrifuge_load Centrifuge & Collect stir->centrifuge_load wash_load Wash to Remove Surface Drug centrifuge_load->wash_load dry_load Dry Drug-Loaded MOF wash_load->dry_load disperse_release Disperse Drug-Loaded MOF in Release Medium dry_load->disperse_release dialysis Place in Dialysis Bag at 37°C disperse_release->dialysis sample Sample at Time Intervals dialysis->sample quantify Quantify Released Drug (UV-Vis/HPLC) sample->quantify analysis Data Analysis: Plot Cumulative Release vs. Time quantify->analysis

Caption: Workflow for drug loading and in vitro release studies.

G Photodynamic Therapy (PDT) Signaling Pathway light Light Irradiation (Specific Wavelength) mof Anthracene-Based MOF (Photosensitizer) light->mof Excitation oxygen Ground State Oxygen (³O₂) mof->oxygen Energy Transfer ros Singlet Oxygen (¹O₂) (Reactive Oxygen Species) oxygen->ros cell Cancer Cell ros->cell damage Oxidative Stress & Cellular Damage cell->damage apoptosis Apoptosis (Programmed Cell Death) damage->apoptosis

Caption: Simplified signaling pathway of PDT using anthracene-based MOFs.

References

Application Notes and Protocols for Sonogashira Coupling with Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] Anthracene derivatives, with their unique photophysical properties, are valuable building blocks in materials science and drug discovery. The introduction of alkynyl moieties onto the anthracene core via Sonogashira coupling allows for the extension of π-conjugated systems, leading to materials with tailored electronic and optical properties, and the synthesis of complex molecules with potential biological activity.

This document provides a comprehensive guide to performing Sonogashira coupling reactions with various halogenated anthracene derivatives. It includes detailed experimental protocols for both traditional copper-catalyzed and modern copper-free conditions, a summary of quantitative data for easy comparison, troubleshooting advice for common issues, and safety considerations.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method). The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the desired alkynyl-anthracene product and regenerates the active palladium(0) species.

In copper-free variants, the base is believed to facilitate the formation of a palladium-acetylide complex directly, thus avoiding the potential for alkyne homocoupling (Glaser coupling) which is a common side reaction in the copper-catalyzed method.[2]

Sonogashira_Workflow General Experimental Workflow for Sonogashira Coupling of Anthracene Derivatives cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Prepare Reagents: - Haloanthracene - Terminal Alkyne - Palladium Catalyst - Ligand (if needed) - Copper(I) salt (if needed) - Base - Anhydrous, degassed solvent setup Assemble reaction under inert atmosphere (Ar or N2) reagents->setup glassware Dry Glassware (Schlenk flask/tube) glassware->setup add_solids Add haloanthracene, catalyst, ligand, and Cu(I) salt (if used) setup->add_solids add_liquids Add solvent, base, and terminal alkyne add_solids->add_liquids degas Degas reaction mixture add_liquids->degas react Stir at specified temperature (Room Temp to elevated) degas->react monitor Monitor reaction progress (TLC, GC-MS, LC-MS) react->monitor quench Cool to RT and quench (e.g., with NH4Cl(aq)) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate, DCM) quench->extract wash Wash organic layer (water, brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica gel) concentrate->chromatography recrystallization Recrystallization (optional) chromatography->recrystallization characterize Characterize pure product (NMR, MS, etc.) recrystallization->characterize

Caption: A step-by-step workflow for the Sonogashira coupling of anthracene derivatives.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for Sonogashira coupling reactions with various anthracene derivatives under different conditions. These tables are intended to serve as a guide for selecting a starting point for reaction optimization.

Table 1: Copper-Catalyzed Sonogashira Coupling of Anthracene Derivatives

Anthracene DerivativeAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
9-Bromo-10-iodoanthracenePhenylacetylenePd(PPh₃)₄ (2)CuI (2)DiisopropylamineTolueneRT374[3]
9-Bromo-10-iodoanthracene4-ChlorophenylacetylenePd(PPh₃)₄ (2)CuI (2)DiisopropylamineTolueneRT394[3]
9-Bromo-10-(phenylethynyl)anthracene(Trimethylsilyl)acetylenePd(PPh₃)₄ (6)CuI (6)DiisopropylamineToluene602066[3]
9-Bromo-10-(4-chlorophenylethynyl)anthracene(Trimethylsilyl)acetylenePd(PPh₃)₄ (6)CuI (6)DiisopropylamineToluene602065[3]

Table 2: Copper-Free Sonogashira Coupling of Anthracene Derivatives

Anthracene DerivativeAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6,9,10-TetrabromoanthracenePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5 per halide)cataCXium A (1 per halide)Cs₂CO₃2-MeTHFRT4885[4]
9,10-DibromoanthracenePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5 per halide)cataCXium A (1 per halide)Cs₂CO₃2-MeTHFRT4892[4]
9,10-Dibromoanthracene4-MethoxyphenylacetylenePd(CH₃CN)₂Cl₂ (0.5 per halide)cataCXium A (1 per halide)Cs₂CO₃2-MeTHFRT4890[4]
Aryl Halide (General)Terminal AlkynePdCl₂(PPh₃)₂ (3)-TBAFSolvent-free800.2-180-95[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of Haloanthracenes

This protocol is adapted for the selective coupling at the more reactive iodine position in 9-bromo-10-iodoanthracene.[3]

Materials:

  • 9-Bromo-10-iodoanthracene (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.02 equiv)

  • Diisopropylamine (DIPA)

  • Toluene, anhydrous and degassed

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 9-bromo-10-iodoanthracene, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed toluene, followed by diisopropylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of Polybromoanthracenes

This protocol is particularly useful for the synthesis of polyalkynylated anthracenes and avoids the formation of alkyne homocoupling byproducts.[4]

Materials:

  • Polybromoanthracene (e.g., 2,6,9,10-tetrabromoanthracene) (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv per bromine atom)

  • Bis(acetonitrile)palladium(II) chloride [Pd(CH₃CN)₂Cl₂] (0.005 equiv per bromine atom)

  • cataCXium A (Di(1-adamantyl)-n-butylphosphine) (0.01 equiv per bromine atom)

  • Cesium carbonate (Cs₂CO₃) (1.0 equiv per bromine atom)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the polybromoanthracene, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃ to a dry Schlenk flask.

  • Add anhydrous, degassed 2-MeTHF, followed by the terminal alkyne.

  • Seal the flask and stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, add water to the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic_Cycles Simplified Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle (Copper-Catalyzed) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L)₂ oxidative_addition->pd_complex R-X transmetalation Transmetalation pd_complex->transmetalation product_complex R-Pd(II)-C≡CR'(L)₂ transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 product R-C≡C-R' reductive_elimination->product Product cu_salt Cu(I)X alkyne_activation Alkyne Activation cu_salt->alkyne_activation cu_acetylide Cu(I)-C≡CR' alkyne_activation->cu_acetylide H-C≡CR', Base cu_acetylide->transmetalation To Pd Cycle cu_acetylide->transmetalation

Caption: The interconnected catalytic cycles in a traditional Sonogashira coupling reaction.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate temperature- Steric hindrance- Use fresh, high-quality catalyst and reagents.- Ensure rigorous exclusion of air and moisture.- Increase the reaction temperature, especially for less reactive bromides.[5]- For sterically hindered substrates, use bulky, electron-rich ligands (e.g., cataCXium A, XPhos).
Glaser Homocoupling - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas all solvents and reagents.- Use a copper-free protocol.[6]- Reduce the amount of copper(I) salt.- Add the alkyne slowly to the reaction mixture.
Formation of Palladium Black - Catalyst decomposition- Use fresh, high-purity reagents and solvents.- Consider a different solvent; THF has been anecdotally reported to sometimes promote palladium black formation.[7]
Difficulty in Purification - Similar polarity of product and impurities- Product is a fluorescent oil- Use a shallow gradient during column chromatography.- Dry-load the crude product onto silica gel for better separation.[8]- Consider recrystallization from a suitable solvent system.[9]

Purification of Anthracene Derivatives

Anthracene and its derivatives are often fluorescent, which can be advantageous for visualization during purification but may also present challenges.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh) is commonly used.[8]

  • Mobile Phase: A non-polar eluent system is typically required. Start with 100% hexanes and gradually increase the polarity by adding a more polar solvent like dichloromethane or ethyl acetate.[9] The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.

  • Sample Loading: For better separation, it is recommended to dry-load the crude product. Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of the column.[8]

  • Visualization: Anthracene derivatives are UV-active and can be easily visualized under a UV lamp (254 nm).[9]

Recrystallization: This is an effective method for purifying solid anthracene derivatives. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at room temperature. Common solvents for recrystallizing anthracene derivatives include toluene, ethanol, and mixtures of hexane/ethyl acetate.[10]

Safety Precautions

  • Inert Atmosphere: Sonogashira reactions, especially the copper-catalyzed versions, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.

  • Reagent Handling: Palladium catalysts and copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Solvents: The organic solvents and amine bases used are often flammable and volatile. Handle them with care and away from ignition sources.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger-scale reactions, it is important to monitor the temperature and have a cooling bath readily available to control any potential exotherms.

References

Application Notes: 10-Bromoanthracene-9-boronic acid in the Synthesis of a Precursor for Fluorescent Anion Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Bromoanthracene-9-boronic acid is a bifunctional aromatic compound featuring both a bromo group and a boronic acid moiety on an anthracene core. This structure makes it a valuable building block in organic synthesis, particularly for the construction of complex fluorescent molecules. While not typically employed as a standalone chemical sensor, its true utility lies in its role as a precursor for creating sophisticated sensor systems. Through strategic chemical reactions, such as cyclocondensation and Suzuki-Miyaura cross-coupling, the anthracene core can be functionalized to develop highly sensitive and selective fluorescent probes.

This document outlines the synthesis of a potential fluorescent sensor precursor, 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole, from this compound. Furthermore, a detailed protocol for a proposed application of this derivative as a fluorescent sensor for fluoride ions is provided. Organoboron compounds of this class are known to exhibit changes in their fluorescence properties upon interaction with anions like fluoride, making them promising candidates for chemosensor development.[1]

Synthesis of a Sensor Precursor: 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole

The synthesis involves a cyclocondensation reaction between this compound and o-phenylenediamine. This reaction forms a benzodiazaborole ring system attached to the anthracene fluorophore.

Experimental Protocol: Synthesis of the Sensor Precursor

Materials:

  • This compound (C₁₄H₁₀BBrO₂)

  • o-phenylenediamine (C₆H₈N₂)

  • Anhydrous Magnesium Sulphate (MgSO₄)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane

Equipment:

  • 100 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: [1]

  • To a 100 mL round-bottomed flask, add this compound (300.94 mg, 1.0 mmol), o-phenylenediamine (108.1 mg, 1.0 mmol), and anhydrous magnesium sulphate (692 mg, 5.0 mmol).[1]

  • Add 5.0 mL of anhydrous toluene to the flask.[1]

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, filter the mixture to remove the magnesium sulphate.

  • Wash the solid residue with dichloromethane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid product with cold methanol to yield the purified 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole.[1]

Data Presentation: Characterization of the Sensor Precursor

The following table summarizes the characterization data for the synthesized compound, 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole.[1]

PropertyValue
Appearance Solid
Yield 92%
¹H NMR (CDCl₃)δ 8.68 (d, J = 8.8 Hz, 2H), 8.58 (d, J = 8.4 Hz, 2H), 7.66 (t, J = 7.6 Hz, 2H), 7.56 (t, J = 7.6 Hz, 2H), 7.20 (dd, J = 6.0, 3.2 Hz, 2H), 6.89 (dd, J = 6.0, 3.2 Hz, 2H), 6.54 (s, 2H).
¹³C NMR (CDCl₃)δ 143.0, 133.5, 131.0, 129.5, 128.4, 127.3, 125.6, 125.4, 122.9, 120.0, 111.4.
¹¹B NMR (CDCl₃)δ 28.9.
HRMS (ESI) Calculated for C₂₀H₁₅BBrN₂ [M+H]⁺: 373.0506, Found: 373.0509.

Proposed Application: Fluorescent Sensing of Fluoride Ions

The synthesized 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole is proposed as a fluorescent chemosensor for the detection of fluoride ions (F⁻). The sensing mechanism is based on the interaction of the fluoride ion with the electron-deficient boron center of the diazaborole ring. This interaction is expected to alter the electronic properties of the molecule, leading to a measurable change in its fluorescence emission.

Experimental Protocol: Fluoride Ion Titration

Materials:

  • Stock solution of 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole in a suitable solvent (e.g., THF or acetonitrile).

  • Stock solution of a fluoride salt (e.g., tetrabutylammonium fluoride - TBAF) in the same solvent.

  • Pure solvent for dilutions.

Equipment:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare a series of solutions in quartz cuvettes, each containing the same concentration of the sensor precursor (e.g., 10 µM).

  • To each cuvette, add increasing concentrations of the fluoride stock solution (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM).

  • Ensure the total volume in each cuvette is the same by adding pure solvent.

  • Incubate the solutions for a short period (e.g., 5 minutes) at room temperature to allow for the interaction between the sensor and the fluoride ions.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor precursor.

  • Record the fluorescence intensity at the emission maximum for each fluoride concentration.

  • Plot the fluorescence intensity as a function of the fluoride concentration to obtain a titration curve.

Data Presentation: Hypothetical Fluoride Titration Data

The following table presents hypothetical data that could be obtained from the fluoride titration experiment, demonstrating a "turn-on" fluorescence response.

[Fluoride] (µM)Fluorescence Intensity (a.u.) at λ_em_max
0100
1150
2220
5450
10780
201250
501800
1001850 (Saturation)

Visualizations

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 This compound step1 Cyclocondensation reactant1->step1 reactant2 o-phenylenediamine reactant2->step1 condition1 Toluene (solvent) condition1->step1 condition2 MgSO4 condition2->step1 condition3 Reflux, 4h condition3->step1 step2 Purification step1->step2 Crude Product product 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole step2->product Purified Product

Caption: Synthetic workflow for the sensor precursor.

Proposed Fluoride Sensing Mechanism

G cluster_sensor Sensor System cluster_analyte Analyte cluster_interaction Interaction sensor_off Sensor Precursor (Low Fluorescence) interaction Binding to Boron Center sensor_off->interaction sensor_on Sensor-Fluoride Complex (High Fluorescence) analyte Fluoride Ion (F⁻) analyte->interaction interaction->sensor_on Forms Complex

Caption: Proposed mechanism for fluoride detection.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the Suzuki coupling of 10-Bromoanthracene-9-boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a very low yield or no product in my Suzuki coupling reaction with this compound?

Low yields in Suzuki couplings involving sterically hindered substrates like this compound are common. Several factors could be contributing to this issue:

  • Steric Hindrance: The bulky anthracene core can impede the approach of the coupling partners to the palladium catalyst, slowing down or preventing the reaction.

  • Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for this sterically demanding transformation.

  • Base Incompatibility: The strength and type of base are crucial for the transmetalation step and can significantly impact the reaction rate and yield.

  • Solvent Effects: The polarity and proticity of the solvent can influence catalyst solubility, stability, and overall reaction kinetics.

  • Reagent Purity: Impurities in the starting materials, particularly the boronic acid, can interfere with the catalytic cycle.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation, and failure to properly degas the reaction mixture can lead to catalyst deactivation.

Q2: How can I improve the yield of my reaction?

Improving the yield requires a systematic optimization of reaction conditions. Consider the following troubleshooting steps:

  • Catalyst and Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often more effective. Consider switching to ligands like SPhos, XPhos, or RuPhos, which are known to promote challenging couplings.

  • Base Optimization: A stronger base may be required to facilitate the transmetalation step. If you are using a mild base like Na₂CO₃, consider switching to K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Solvent System: A combination of a non-polar solvent (like toluene or dioxane) with a polar aprotic solvent (like DMF or NMP) can sometimes improve solubility and reaction rates. The addition of water can also be beneficial in some cases.

  • Temperature and Reaction Time: Increasing the reaction temperature can help overcome the activation energy barrier associated with steric hindrance. Similarly, extending the reaction time may be necessary for the reaction to reach completion.

  • Reagent Quality: Ensure your this compound is pure and dry. Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially in the presence of water or acidic impurities.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents degas Ensure Proper Degassing check_reagents->degas Reagents OK optimize_catalyst Optimize Catalyst/Ligand System degas->optimize_catalyst System is Oxygen-Free optimize_base Optimize Base optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement Seen optimize_solvent Optimize Solvent System optimize_base->optimize_solvent No Improvement optimize_base->success Improvement Seen optimize_temp Adjust Temperature & Time optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement Seen optimize_temp->start Re-evaluate optimize_temp->success Improvement Seen G cluster_1 Experimental Workflow prep Reagent Preparation & Weighing setup Reaction Setup under Inert Gas prep->setup degas Solvent Degassing & Addition setup->degas reaction Heating & Stirring degas->reaction monitor Reaction Monitoring (TLC/LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify analysis Product Analysis (NMR, MS) purify->analysis

Technical Support Center: Purification of 10-Bromoanthracene-9-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10-Bromoanthracene-9-boronic acid and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue Potential Cause Suggested Solution
Broad or multiple spots on TLC, even after initial purification. Formation of boroxine (cyclic trimer anhydride). This is a common equilibrium product for boronic acids, especially upon drying or concentration.[1][2][3][4][5]- Add a small amount of water to the sample to hydrolyze the boroxine back to the boronic acid.[1][5] - For chromatography, consider using a solvent system containing a small amount of a polar protic solvent like methanol or a modifier like acetic acid to break up the boroxine on the column.[6]
Product appears insoluble in common organic solvents for chromatography. The large, planar anthracene core can lead to poor solubility. The compound may also be partially in the form of the less soluble boroxine.- Try a wider range of solvents, including more polar aprotic solvents like THF or dioxane. - For chromatography, dissolving the crude material in a minimal amount of a strong solvent (e.g., THF) before adsorbing it onto silica gel for dry loading can be effective.
Low recovery after silica gel column chromatography. Boronic acids can be quite polar and may interact strongly with silica gel, leading to streaking and irreversible adsorption.[7] In some cases, the acidic nature of silica gel can promote decomposition.- Switch to a different stationary phase like neutral alumina or C18 reverse-phase silica gel.[6][7][8] - Use boric acid-impregnated silica gel to reduce Lewis basicity and minimize adsorption.[9] - Elute with a more polar solvent system, potentially including modifiers like methanol or acetone.[6]
Presence of a non-polar impurity that is difficult to separate. This could be the protodeboronated product (10-bromoanthracene) or a homocoupling byproduct from the synthesis.- Optimize the chromatographic conditions for better separation of non-polar compounds. Reverse-phase HPLC might be effective. - Recrystallization from a suitable solvent system can be very effective at removing minor impurities with different solubilities.[6][8]
The purified product degrades over time in storage. Boronic acids can be susceptible to oxidation and protodeboronation, especially when exposed to air, moisture, and light.[10]- Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperature and protected from light.[11] - Ensure the compound is thoroughly dried before storage to minimize hydrolysis-related degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are the corresponding boroxine (the cyclic trimeric anhydride), unreacted starting materials, the protodeboronated byproduct (10-bromoanthracene), and potentially homocoupling products.[7] The formation of boroxines is a reversible dehydration process that can occur during the work-up or upon storage.[1][2][3][4][5]

Q2: Is it possible to purify this compound derivatives by recrystallization?

A2: Yes, recrystallization can be a very effective method for purifying these compounds, especially for removing minor impurities.[6][8] Success depends on finding a suitable solvent or solvent system. Solvents like benzene, dichloroethane, and ethyl acetate have been reported to be effective for arylboronic acids.[6] Given the aromatic nature of the anthracene core, solvents like toluene or mixed solvent systems involving a soluble solvent and an anti-solvent may also be effective.

Q3: Can I use normal phase silica gel chromatography for purification?

A3: While possible, it is often challenging. Boronic acids can stick to or be destroyed by standard silica gel.[7] If you must use silica gel chromatography, consider using a deactivated silica or a solvent system with a polar modifier. However, other techniques like chromatography on neutral alumina or reverse-phase chromatography are often more successful.[6][8]

Q4: How can I confirm the presence of boroxine in my sample?

A4: The presence of boroxine can often be inferred from NMR spectroscopy. You may observe broader peaks for the aromatic protons and a complex baseline. Adding a drop of D₂O to the NMR tube should cause the boroxine signals to disappear and sharpen the signals of the desired boronic acid as the boroxine is hydrolyzed.

Q5: Are there any chemical derivatization techniques to aid in purification?

A5: Yes, a common technique for purifying boronic acids is to form a crystalline adduct with diethanolamine.[7][8] This adduct can often be easily isolated by filtration and then hydrolyzed back to the pure boronic acid by treatment with an acid. This method is particularly useful when the boronic acid itself is difficult to crystallize.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Screening : In small vials, test the solubility of a few milligrams of the crude this compound derivative in various solvents (e.g., toluene, ethyl acetate, acetonitrile, isopropanol) at room temperature and upon heating.

  • Dissolution : In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Crystallization : Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the collected crystals with a small amount of cold solvent.

  • Drying : Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography on Neutral Alumina
  • Column Packing : Prepare a chromatography column with neutral alumina as the stationary phase, using a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) as the eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of neutral alumina. Evaporate the solvent to obtain a dry powder.

  • Elution : Load the dried sample onto the top of the column. Elute the column with a gradient of a non-polar to a moderately polar solvent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

  • Fraction Collection : Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_end End Start Crude Product Recrystallization Recrystallization Start->Recrystallization Column Column Chromatography Start->Column Derivatization Derivatization Start->Derivatization End Pure Product Recrystallization->End Column->End Derivatization->End Troubleshooting_Logic Impure Impure Product CheckBoroxine Check for Boroxine? Impure->CheckBoroxine CheckPolarity Polarity Issue on Silica? CheckBoroxine->CheckPolarity No Hydrolyze Hydrolyze with H2O CheckBoroxine->Hydrolyze Yes CheckSolubility Solubility Issue? CheckPolarity->CheckSolubility No SwitchPhase Switch to Alumina/C18 CheckPolarity->SwitchPhase Yes Recrystallize Recrystallize CheckSolubility->Recrystallize Yes

References

Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these demanding coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of sterically hindered boronic acids, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with a sterically hindered boronic acid is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary reason is the decreased reaction rate due to steric hindrance, which impedes crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: This is the most critical factor.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][3]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate reductive elimination.[1][2][4] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be beneficial.[2][5]

  • Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.

    • Recommendation: A strong base is often necessary to facilitate the challenging transmetalation step with hindered substrates.[4] Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[2][6]

  • Solvent Selection: The solvent can significantly influence reaction rates and solubility of reagents.

    • Recommendation: Anhydrous solvents like dioxane, toluene, or THF are commonly used.[6][7] For some systems, a mixture of an organic solvent with water (e.g., dioxane/water) can be effective, especially when using phosphate or carbonate bases.[2][7][8]

  • Temperature: Higher reaction temperatures are often required to overcome the increased activation energy associated with sterically hindered substrates.[4]

    • Recommendation: If the reaction is sluggish at lower temperatures, consider increasing the temperature, potentially using a higher-boiling solvent. Microwave irradiation can also be a powerful tool to accelerate these reactions.[9]

Q2: I am observing significant protodeboronation of my sterically hindered boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a common side reaction, particularly with electron-rich or sensitive boronic acids.[4][10]

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]

  • Anhydrous Conditions: Water can facilitate protodeboronation.[11] Running the reaction under strictly anhydrous conditions can help minimize this side reaction.[11]

  • Use More Stable Boronic Acid Derivatives:

    • MIDA Boronates: These are exceptionally stable and can be used in sequential couplings.[4]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[4][12]

  • Control Reaction Time: Prolonged reaction times can increase the extent of protodeboronation.[10] Monitor the reaction progress and work it up as soon as it is complete.

Q3: Homocoupling of my boronic acid is a major side product. What are the causes and how can I prevent it?

A3: Homocoupling, the dimerization of the boronic acid, is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[4][13]

  • Rigorous Degassing: Thoroughly degas all solvents (including water) and the reaction vessel to remove oxygen.[4][10] This can be achieved by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[11]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial.[4] If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[4][13]

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[4]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide to form a Pd(II) complex.[11]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex, replacing the halide.[11]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[1]

Q2: Which palladium precatalysts are recommended for coupling sterically hindered substrates?

A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, palladacycle precatalysts developed by Buchwald and others are often more effective for generating the active Pd(0) species under mild conditions, which can be advantageous for challenging couplings.[8]

Q3: Can I use aryl chlorides as coupling partners with sterically hindered boronic acids?

A3: Yes, but it is more challenging than using aryl bromides or iodides due to the stronger carbon-chloride bond, which makes the oxidative addition step slower.[13] To achieve successful coupling with aryl chlorides, highly active catalyst systems with electron-rich, bulky ligands (e.g., SPhos, XPhos, or NHC ligands) are typically required, often in combination with higher temperatures.[15][16]

Q4: How can I improve the stability and handling of my boronic acids?

A4: Boronic acids can be unstable and prone to decomposition. Converting them to more stable derivatives can be beneficial:

  • Pinacol Esters: These are common and generally more stable than the corresponding boronic acids.

  • MIDA Esters (N-methyliminodiacetic acid): These form highly stable, crystalline solids that are easy to handle and purify. The boronic acid can be released under mild basic conditions.[11]

  • Potassium Trifluoroborates: These are also stable, crystalline solids that are less prone to protodeboronation.

Data Presentation

Table 1: Impact of Ligand and Base on the Yield of Suzuki Coupling with Sterically Hindered Substrates

Aryl HalideBoronic AcidLigandBaseSolventTemp (°C)Time (h)Yield (%)
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidBI-DIMEK₃PO₄Toluene1101231
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidAntPhosK₃PO₄Toluene11012>95
2-Chloropyridine2-Methylphenyl boronic acidPEPPSI-IPrK-tert-butoxideisopropanolRT-good
4-MethoxychlorobenzenePhenyl boronic acidP(tBu)₃Cs₂CO₃ / K₃PO₄Dioxane--excellent
2-Chloro-m-xylene3-Hydroxyphenylboronic acidSPhosK₃PO₄Dioxane/H₂O1000.594[15]

Table 2: General Recommendations for Optimizing Suzuki Coupling of Sterically Hindered Boronic Acids

ParameterStandard ConditionsRecommended for Hindered SubstratesRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂ or Pd₂(dba)₃ with bulky ligands, Palladacycle precatalystsIneffective for hindered substrates
Ligand PPh₃, P(o-tol)₃SPhos, XPhos, RuPhos, NHC ligands, AntPhosPromotes oxidative addition and reductive elimination
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, t-BuOKStronger base needed to facilitate transmetalation
Solvent Toluene, Dioxane, DMFDioxane, Toluene, THF (often anhydrous)Optimizes solubility and reaction rate
Temperature 80-110 °COften >100 °C or microwave heatingOvercomes higher activation energy

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid [1]

This protocol is a general guideline and may require optimization for specific substrates.

  • Degassing: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the sterically hindered boronic acid or its derivative (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (1.2-1.5 times the amount of Pd).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with the inert gas at least three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. If using a mixed solvent system (e.g., dioxane/water), add the degassed organic solvent first, followed by the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop cluster_end Finalization Start Define Substrates: Aryl Halide & Sterically Hindered Boronic Acid Initial_Conditions Select Initial Conditions: - Catalyst: Pd(OAc)2/SPhos - Base: K3PO4 - Solvent: Dioxane - Temp: 100°C Start->Initial_Conditions Run_Reaction Run Reaction & Monitor Progress (TLC, LC-MS) Initial_Conditions->Run_Reaction Analyze_Results Analyze Outcome Run_Reaction->Analyze_Results Low_Conversion Issue: Low/No Conversion Analyze_Results->Low_Conversion < 50% Yield Side_Reactions Issue: Side Reactions (Protodeboronation, Homocoupling) Analyze_Results->Side_Reactions Significant Impurities Success Successful Coupling: High Yield & Purity Analyze_Results->Success > 80% Yield Optimize_Ligand Optimize Ligand: - XPhos, RuPhos - NHC Ligands Low_Conversion->Optimize_Ligand Optimize_Base Optimize Base: - Cs2CO3, t-BuOK - Milder Base (KF) Side_Reactions->Optimize_Base Protodeboronation Optimize_Solvent_Temp Optimize Solvent/Temp: - Anhydrous Conditions - Higher Temp / Microwave Side_Reactions->Optimize_Solvent_Temp Degas Rigorously (Homocoupling) Optimize_Ligand->Optimize_Base Optimize_Base->Optimize_Solvent_Temp Optimize_Solvent_Temp->Run_Reaction Re-run Workup Workup & Purification Success->Workup

Caption: Workflow for optimizing Suzuki coupling of sterically hindered boronic acids.

Troubleshooting_Suzuki cluster_conversion Low Conversion cluster_side_reactions Side Reactions Start Reaction Issue Identified Check_Catalyst Is the catalyst system potent enough? (Ligand/Precatalyst) Start->Check_Catalyst Low Yield Protodeboronation Protodeboronation observed? Start->Protodeboronation Byproducts Use_Bulky_Ligand Action: Switch to bulky, electron-rich ligand (SPhos, XPhos, NHC). Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Stronger_Base Action: Use K3PO4, Cs2CO3, or t-BuOK. Check_Base->Use_Stronger_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Use_Stronger_Base->Check_Temp Increase_Temp Action: Increase temperature or use microwave heating. Check_Temp->Increase_Temp No Check_Temp->Protodeboronation Yes Increase_Temp->Check_Catalyst Re-evaluate Milder_Base Action: Use milder base (KF) or anhydrous conditions. Protodeboronation->Milder_Base Yes Homocoupling Homocoupling observed? Protodeboronation->Homocoupling No Milder_Base->Homocoupling Degas Action: Ensure rigorous degassing. Use Pd(0) source. Homocoupling->Degas Yes

Caption: Troubleshooting decision tree for hindered Suzuki coupling reactions.

References

preventing deboronation side reactions of 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Bromoanthracene-9-boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing deboronation, a common side reaction encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for this compound?

A1: Deboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. In the case of this compound, this side reaction leads to the formation of 10-bromoanthracene as an undesired byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity between the starting material, product, and byproduct.

Q2: What are the main types of deboronation that can affect my experiments?

A2: There are two primary types of deboronation to be aware of:

  • Protodeboronation: This is the most common type and involves the replacement of the boronic acid group with a proton. It can be catalyzed by either acid or base and is often accelerated by the presence of water.[1]

  • Oxidative deboronation: This occurs in the presence of oxidizing agents or reactive oxygen species and results in the formation of a hydroxyl group in place of the boronic acid, which then typically tautomerizes to the corresponding ketone or phenol.

Q3: How does the structure of this compound contribute to deboronation?

A3: The significant steric hindrance around the boronic acid group in this compound, due to the adjacent bromo substituent and the bulky anthracene core, can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. This prolonged reaction time can provide a greater opportunity for the competing deboronation side reaction to occur.

Q4: Can I use this compound directly, or should I convert it to an ester?

A4: While you can use the boronic acid directly, converting it to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly recommended strategy to minimize deboronation. Boronic esters are generally more stable than their corresponding boronic acids and can slowly release the boronic acid in situ during the reaction, keeping its concentration low and thus reducing the likelihood of side reactions.

Troubleshooting Guide

Issue 1: Significant formation of 10-bromoanthracene byproduct.

This is the most common issue and is indicative of protodeboronation. The following table summarizes potential causes and solutions.

Potential Cause Recommended Action Rationale Expected Improvement
Base is too strong or concentration is too high. Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF. Use the minimum effective amount of base.Strong bases can accelerate the rate of protodeboronation. Milder bases can favor the transmetalation step of the Suzuki coupling.Significant reduction in 10-bromoanthracene formation.
Presence of excess water in the reaction. Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water.Water is a proton source for protodeboronation, especially under basic conditions.Moderate to significant reduction in byproduct formation.
High reaction temperature. Lower the reaction temperature. Optimization may be required to find a balance between reaction rate and suppression of deboronation.High temperatures can increase the rate of the deboronation side reaction.Moderate reduction in byproduct, may require longer reaction times.
Inefficient catalyst system for a sterically hindered substrate. Employ a catalyst system known to be effective for sterically demanding couplings, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).These advanced catalyst systems can accelerate the rate-limiting transmetalation and reductive elimination steps, outcompeting deboronation.Significant improvement in product yield and reduction of byproduct.
Slow transmetalation due to the boronic acid form. Convert the boronic acid to its pinacol ester derivative prior to the coupling reaction.Pinacol esters are more stable and can participate directly in the catalytic cycle or provide slow release of the boronic acid, minimizing its decomposition.Significant reduction in deboronation and improved reproducibility.
Issue 2: Low or no conversion of starting materials.

If you observe a lack of reactivity in your coupling reaction, consider the following:

Potential Cause Recommended Action Rationale
Catalyst deactivation. Ensure proper degassing of the reaction mixture to remove oxygen. Use a pre-catalyst that is more resistant to deactivation.Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
Poor solubility of reagents. Choose a solvent system in which all components are fully dissolved at the reaction temperature (e.g., dioxane, toluene, DMF).Poor solubility can hinder the reaction kinetics.
Steric hindrance preventing coupling. Use a highly active catalyst system with bulky ligands designed for sterically hindered substrates. Increase the reaction temperature cautiously, monitoring for deboronation.The steric bulk of this compound requires a highly active catalyst to facilitate the coupling.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization depending on the specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl halide, K₃PO₄, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis and Use of this compound pinacol ester

Part A: Esterification

  • In a round-bottom flask, dissolve this compound and pinacol (1.1 equiv) in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion (monitored by TLC or ¹H NMR), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step after drying under high vacuum.

Part B: Suzuki-Miyaura Coupling Follow the procedure in Protocol 1, substituting the boronic acid with the synthesized pinacol ester. A fluoride source like CsF can sometimes be beneficial as a base when using boronic esters.

Analytical Methods for Monitoring Deboronation

¹H NMR Spectroscopy: The extent of deboronation can be estimated by comparing the integration of characteristic proton signals of the desired product and the 10-bromoanthracene byproduct.

  • 10-bromoanthracene: Look for a characteristic singlet for the proton at the 9-position, typically in the range of 8.5-8.7 ppm. The aromatic protons will also show a distinct pattern.

  • 9-Aryl-10-bromoanthracene (Product): The signals for the anthracene core protons will be shifted compared to the byproduct. The absence of the singlet at the 9-position and the appearance of signals from the newly introduced aryl group are indicative of product formation.

High-Performance Liquid Chromatography (HPLC): HPLC is a more accurate method for quantifying the ratio of product to byproduct.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid for better peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Quantification: The relative amounts can be determined by integrating the peak areas, assuming similar response factors for the product and byproduct. For accurate quantification, calibration curves with pure standards should be used. A published method for the separation of 9-Bromoanthracene uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid.[2]

Visualizations

Deboronation_Pathway cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_deboronation Deboronation Side Reaction BoronicAcid This compound Pd_complex Ar-Pd(II)-L2-X BoronicAcid->Pd_complex Transmetalation BoronicAcid2 This compound Product 9-Aryl-10-bromoanthracene Pd_complex->Product Reductive Elimination Byproduct 10-Bromoanthracene BoronicAcid2->Byproduct Protodeboronation ProtonSource H⁺ (from H₂O, etc.) Troubleshooting_Workflow cluster_solutions_deboron Solutions for Deboronation cluster_solutions_conversion Solutions for Low Conversion Start Start: Suzuki Coupling Reaction CheckYield Analyze Reaction Mixture (NMR/HPLC) Start->CheckYield HighDeboron High Deboronation (>10%) CheckYield->HighDeboron High Byproduct LowConversion Low Conversion CheckYield->LowConversion Low Product Success Successful Coupling CheckYield->Success Good Yield ChangeBase Use Milder Base (K₃PO₄, CsF) HighDeboron->ChangeBase CheckDegassing Ensure Proper Degassing LowConversion->CheckDegassing LowerTemp Lower Reaction Temperature ChangeBase->LowerTemp UseEster Use Pinacol/MIDA Ester LowerTemp->UseEster ChangeCatalyst Use Bulky Ligand (SPhos, etc.) UseEster->ChangeCatalyst ChangeCatalyst->Start Re-run Reaction CheckSolubility Improve Solubility CheckDegassing->CheckSolubility IncreaseTemp Increase Temperature (cautiously) CheckSolubility->IncreaseTemp ChangeCatalyst2 Use More Active Catalyst IncreaseTemp->ChangeCatalyst2 ChangeCatalyst2->Start Re-run Reaction

References

stability issues and storage of 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 10-Bromoanthracene-9-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed.[1][2][3] Some suppliers recommend storage at room temperature, while others suggest keeping it under 25°C, protected from light, and packed under an inert gas.[4] It is crucial to avoid exposure to extremes of temperature and direct sunlight.[1][4]

Q2: Is this compound sensitive to air or moisture?

A2: Yes. Like many boronic acids, it is sensitive to moisture. Exposure to water can lead to decomposition through protodeboronation.[5][6] Therefore, it is critical to handle the material under an inert atmosphere (e.g., argon or nitrogen) and store it in a desiccated environment. Containers should always be sealed tightly after use.[7][8]

Q3: What is the primary stability issue with this compound?

A3: The main stability concern for this and other arylboronic acids is a process called protodeboronation.[5] This is a decomposition pathway where the C-B bond is cleaved and the boronic acid group is replaced with a hydrogen atom, yielding 9-bromoanthracene. This process consumes the reagent and can lead to the failure of subsequent reactions.[5]

Q4: What conditions can accelerate the decomposition of the boronic acid?

A4: Protodeboronation can be accelerated under various conditions, including the presence of aqueous media, high pH (basic conditions), and acidic conditions.[5][6][9] The reaction is particularly problematic in Suzuki-Miyaura cross-coupling reactions, which are typically conducted in basic media.[5]

Q5: What materials are incompatible with this compound?

A5: You should avoid storing this compound with strong oxidizing agents.[1][2][4] It is also good practice to segregate it from acids, bases, and reactive metals.[7][8]

Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield or failing. Could the this compound be the problem?

A1: Yes, the quality and stability of the boronic acid are critical for a successful coupling reaction.

  • Potential Cause: The most likely culprit is the decomposition of the boronic acid via protodeboronation, resulting in the formation of inactive 9-bromoanthracene.[5][6] This can occur due to improper storage, exposure to moisture, or degradation over time.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of your boronic acid using ¹H NMR or LC-MS. Look for the presence of 9-bromoanthracene as an impurity.

    • Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent.

    • Handle with Care: Ensure you handle the solid under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.

    • Check Reaction Conditions: While necessary for the reaction, be aware that the basic conditions of the Suzuki-Miyaura coupling can promote protodeboronation.[5] Use anhydrous solvents and ensure your base is of high quality.

Q2: I ran an NMR spectrum of my this compound and see signals corresponding to 9-bromoanthracene. What happened?

A2: The presence of 9-bromoanthracene is a definitive sign of protodeboronation.[5] This indicates that a portion of your material has decomposed.

  • Potential Cause: This decomposition was likely caused by exposure to moisture, either during storage or handling.[5][6] It can also be catalyzed by acidic or basic residues.[6]

  • Solution:

    • If the level of impurity is low, you may be able to proceed, but you will need to adjust your stoichiometry accordingly.

    • For best results, it is recommended to either purify the material (if feasible) or obtain a new, high-purity batch.

    • Review your storage and handling procedures to prevent further decomposition. Ensure the container is stored in a desiccator and handled under an inert atmosphere.

Q3: The solid in the bottle appears clumped together and is difficult to handle. Is it still viable?

A3: Clumping is often a sign of moisture absorption. While the material may still be usable, its effective purity is likely reduced.

  • Potential Cause: The container may not have been sealed properly, allowing moisture from the air to be absorbed.

  • Solution:

    • Dry the Material: You can attempt to dry the material under high vacuum. However, this may not reverse any decomposition that has already occurred.

    • Perform a Quality Check: Before using the material in a reaction, it is crucial to perform a quality control analysis, such as the NMR protocol detailed below, to assess the level of protodeboronation.

    • Adjust Stoichiometry: If you decide to use the material, be prepared to use a larger excess to compensate for the likely presence of impurities.

Quantitative Data: Storage & Handling Summary

ParameterRecommendationSource
Storage Temperature Room Temperature, below 25°C[1][4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[4]
Light Protect from direct sunlight and light.[1][4]
Moisture Keep container tightly closed in a dry, well-ventilated place.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids, bases.[1][3][4]
Container Type Original, tightly sealed container. Use secondary containment for liquids.[8][10]

Experimental Protocols

Protocol: QC Analysis for Protodeboronation via ¹H NMR

Objective: To quantify the extent of protodeboronation of this compound by detecting and integrating the signal of the resulting 9-bromoanthracene impurity.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • Internal standard with a known concentration (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width covers the entire aromatic region (approx. 7-9 ppm).

    • Use a sufficient relaxation delay (D1) of at least 5 seconds to ensure accurate integration.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Identify the characteristic signals for this compound and the key impurity, 9-bromoanthracene. The proton at the C10 position of 9-bromoanthracene will appear as a distinct singlet in the aromatic region.

    • Integrate a well-resolved signal from the desired boronic acid and the singlet from the 9-bromoanthracene impurity.

    • Calculate the molar percentage of the impurity using the following formula: % Impurity = [Integration(Impurity) / (Integration(Impurity) + Integration(Product))] * 100

Acceptance Criteria: The acceptable level of 9-bromoanthracene will depend on the specific requirements of the subsequent reaction. For sensitive cross-coupling reactions, a purity of >95% is often desired.

Visualizations

TroubleshootingWorkflow start Problem Encountered: Low Yield or Failed Suzuki-Miyaura Reaction q1 Is 9-bromoanthracene detected in starting material (via NMR/LC-MS)? start->q1 q2 How was the boronic acid stored and handled? q1->q2 No / Not Checked cause1 Root Cause: Protodeboronation has occurred. Reagent is impure. q1->cause1 Yes cause2 Potential Cause: Exposure to moisture/air during storage or handling. q2->cause2 Improperly sol1 Solution: Acquire new, high-purity batch. Adjust stoichiometry if impurity level is low and acceptable. cause1->sol1 sol2 Corrective Action: Store in desiccator under inert gas. Handle in glovebox. Keep container tightly sealed. cause2->sol2 ProtodeboronationPathway cluster_conditions Conditions Favoring Decomposition reactant 10-Bromoanthracene- 9-boronic acid (Ar-B(OH)₂) intermediate Boronate Anion [Ar-B(OH)₃]⁻ reactant->intermediate + OH⁻ product 9-Bromoanthracene (Ar-H) intermediate->product + H₂O (Proton Source) byproduct Boric Acid B(OH)₃ Aqueous_Media Aqueous_Media Basic_pH Basic_pH Acidic_pH Acidic_pH

References

Technical Support Center: Troubleshooting Homo-Coupling in Reactions with 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating homo-coupling side reactions when using 10-Bromoanthracene-9-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of Suzuki reactions with this compound, and why is it a problem?

A1: Homo-coupling is an undesired side reaction that results in the formation of a symmetrical biaryl, in this case, 10,10'-dibromo-9,9'-bianthracene, from the self-coupling of two molecules of this compound. This side reaction is problematic as it consumes the boronic acid, reducing the yield of the desired cross-coupled product. Furthermore, the homo-coupled byproduct often has similar solubility and chromatographic properties to the target compound, making purification challenging.

Q2: What are the primary causes of homo-coupling of this compound?

A2: The two main mechanisms responsible for the homo-coupling of boronic acids are:

  • Oxygen-Mediated Homo-coupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homo-coupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.[1][2]

  • Palladium(II)-Mediated Homo-coupling: When using a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homo-coupled dimer and the active Pd(0) species.[2][3] This is particularly prevalent at the beginning of the reaction before the catalytic cycle is fully established.

Q3: How can I minimize homo-coupling when using a Palladium(II) precatalyst?

A3: To suppress homo-coupling when starting with a Pd(II) source, consider the following strategies:

  • Addition of a Reducing Agent: Introducing a mild reducing agent, such as potassium formate, can help to reduce the Pd(II) species to the active Pd(0) catalyst, minimizing its direct reaction with the boronic acid.[4]

  • Pre-heating the Reaction Mixture: Pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst can facilitate the initial oxidative addition step and establish the catalytic cycle more quickly, thereby reducing the opportunity for the Pd(II) species to react with the boronic acid.

Q4: Can the choice of base influence the extent of homo-coupling?

A4: Yes, the choice and handling of the base are crucial. While a base is necessary to facilitate the transmetalation step, an excessively strong base or the presence of moisture can promote side reactions, including protodeboronation and potentially impact the stability of the catalytic species, indirectly affecting the rate of homo-coupling. It is advisable to use a finely powdered, dry base and to select a base that is strong enough for the transmetalation but does not cause degradation of the starting materials.

Q5: Are there specific catalyst and ligand systems that are recommended to reduce homo-coupling for sterically hindered substrates like this compound?

A5: For sterically hindered substrates, employing bulky, electron-rich phosphine ligands can be beneficial. These ligands can promote the rate-determining oxidative addition and subsequent reductive elimination steps of the desired cross-coupling reaction, thus outcompeting the homo-coupling pathway. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective in these cases. The use of pre-formed Pd(0) catalysts or palladacycles can also be advantageous as they do not require an in-situ reduction step that can contribute to homo-coupling.

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Action(s)
High percentage of 10,10'-dibromo-9,9'-bianthracene byproduct 1. Presence of dissolved oxygen in the reaction.[1][2] 2. Use of a Pd(II) precatalyst without proper precautions.[2][3] 3. Suboptimal catalyst or ligand choice.1. Ensure rigorous degassing of solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for an extended period, or by using the freeze-pump-thaw method). Maintain a positive pressure of inert gas throughout the reaction. 2. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, add a mild reducing agent like potassium formate when using a Pd(II) source.[4] 3. Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or consider using a palladacycle catalyst.
Low yield of desired product and significant recovery of starting materials 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature.1. Use a fresh batch of catalyst and ensure proper storage conditions. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and anhydrous. 3. Increase the reaction temperature in increments of 10-20 °C.
Formation of dehalogenated anthracene byproduct Competing hydrodehalogenation pathway, often promoted by certain bases and solvents.1. Use a milder base (e.g., K₂CO₃ instead of stronger bases). 2. Ensure the purity of the solvent and starting materials.

Data Presentation

Condition Catalyst System Base Atmosphere Desired Product Yield (%) Homo-coupling Byproduct (%)
StandardPd(OAc)₂ / PPh₃K₂CO₃N₂ (standard purge)6515
OptimizedPd₂(dba)₃ / SPhosCs₂CO₃N₂ (subsurface sparge)85< 5
Highly OptimizedXPhos Pd G3K₃PO₄Ar (freeze-pump-thaw)> 95< 2

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homo-Coupling

This protocol is designed to minimize the formation of the homo-coupled byproduct when using this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Anhydrous and degassed 1,4-dioxane

  • Anhydrous and degassed water

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv), finely powdered and dried

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).

  • Solvent Degassing: In a separate flask, thoroughly degas the 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) by sparging with argon or nitrogen for at least 30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Setup: Add the degassed solvent mixture to the reaction flask via a cannula or syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for the duration of the reaction (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Homo_Coupling start High Homo-coupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen Primary Cause check_catalyst Evaluate Palladium Source start->check_catalyst If using Pd(II) optimize_conditions Optimize Reaction Conditions start->optimize_conditions Further Optimization degas Action: Rigorous Degassing (Sparge / Freeze-Pump-Thaw) check_oxygen->degas end Homo-coupling Minimized degas->end use_pd0 Action: Use Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->use_pd0 add_reductant Action: Add Mild Reductant (e.g., Potassium Formate) check_catalyst->add_reductant use_pd0->end add_reductant->end change_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) optimize_conditions->change_ligand change_base Action: Screen Bases (e.g., Cs2CO3, K3PO4) optimize_conditions->change_base change_ligand->end change_base->end

Caption: Troubleshooting workflow for minimizing homo-coupling.

Homo_Coupling_Mechanisms cluster_oxygen_mediated Oxygen-Mediated Pathway cluster_pdII_mediated Pd(II) Precursor Pathway Pd0 Pd(0)L_n (Active Catalyst) PdII_O2 [Pd(II)L_n]O Pd0->PdII_O2 Oxidation O2 O2 PdII_O2->Pd0 Regeneration HomoCoupled1 Ar-Ar (Homo-coupled Product) PdII_O2->HomoCoupled1 BoronicAcid1 2 x Ar-B(OH)2 BoronicAcid1->PdII_O2 Reaction with Boronic Acid PdII_precatalyst Pd(II)X2 (Precatalyst) HomoCoupled2 Ar-Ar (Homo-coupled Product) PdII_precatalyst->HomoCoupled2 Pd0_generated Pd(0)L_n (Active Catalyst) PdII_precatalyst->Pd0_generated Reduction BoronicAcid2 2 x Ar-B(OH)2 BoronicAcid2->PdII_precatalyst Direct Reaction

Caption: Mechanisms of boronic acid homo-coupling.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient coupling of 10-Bromoanthracene-9-boronic acid. The content is structured to address specific experimental challenges, offering insights into catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?

A1: Low conversion in sterically demanding couplings involving substrates like this compound is a common challenge. The primary factors to scrutinize are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction conditions. Steric hindrance around the reactive sites can impede key steps in the catalytic cycle.

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be inefficient. More robust systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to overcome the steric barrier.[1] Palladacycles have also demonstrated high efficiency in couplings of substituted anthracenes.[2][3]

  • Base Selection: The base plays a crucial role in the transmetalation step. For sterically hindered substrates, stronger bases like t-BuOK or Cs₂CO₃ are often more effective than weaker ones such as Na₂CO₃.[1][2] The solubility and strength of the base are critical.

  • Reaction Conditions: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and undesirable side reactions.[4] Proper degassing of solvents is essential. Additionally, optimizing the reaction temperature is key; while higher temperatures can increase reaction rates, they may also promote side reactions.

Q2: I am observing significant amounts of homocoupled byproducts. How can this be minimized?

A2: Homocoupling of boronic acids is a frequent side reaction, often exacerbated by the presence of oxygen. To minimize this:

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure all reagents and solvents are thoroughly degassed, and maintain a positive pressure of an inert gas throughout the reaction.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium precursors and ligands can identify a more selective system. For instance, in some cases, palladacycles have shown good selectivity.[2]

  • Reaction Temperature: Lowering the reaction temperature, if feasible without significantly impacting the desired reaction rate, can sometimes reduce the extent of homocoupling.

Q3: What are the most common side reactions with this compound, and how can I mitigate them?

A3: Besides homocoupling, other potential side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by high temperatures and the presence of water. Using anhydrous solvents or minimizing the water content in the reaction mixture can help. The choice of base can also influence protodeboronation.

  • Intramolecular vs. Intermolecular Coupling: Given the bifunctional nature of this compound, both intermolecular polymerization and intramolecular reactions could be potential pathways, although intermolecular coupling is generally expected. High concentrations may favor intermolecular reactions. If undesirable oligomerization or polymerization is observed, consider adjusting the concentration.

Q4: Which catalyst systems are recommended for sterically hindered substrates like 9,10-disubstituted anthracenes?

A4: For sterically hindered substrates, catalyst systems that promote the oxidative addition and reductive elimination steps are crucial. Recommended systems include:

  • Bulky Phosphine Ligands: Buchwald-type ligands such as XPhos, SPhos, and DavePhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective.[5] Pre-formed precatalysts like XPhos Pd G2 or G3 can also be very efficient, allowing for rapid in situ formation of the active Pd(0) species.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known for their strong σ-donating properties and steric bulk, which can enhance catalyst activity and stability.[1]

  • Palladacycles: Certain palladacycle complexes have been shown to be highly active and selective for the coupling of substituted anthracenes, even at low catalyst loadings.[2][3]

Data Presentation

The selection of an appropriate catalyst system is critical for the successful coupling of sterically hindered substrates like those derived from 9,10-disubstituted anthracenes. The following table summarizes a comparative study of various palladium catalyst systems for the selective monoarylation of 9,10-dibromoanthracene, a closely related substrate. This data provides valuable insights into catalyst performance under different conditions.

EntryPalladium Source (mol%)LigandBaseSolventTemp (°C)Time (h)Mono-arylated Yield (%)Di-arylated Yield (%)Reference
1Pd(OAc)₂ (5.0)NoneK₂CO₃ (aq)THF80122238[3]
2PdCl₂ (5.0)NoneK₂CO₃ (aq)THF80121832[3]
3Pd(PPh₃)₄ (5.0)PPh₃K₂CO₃ (aq)THF80123045[3]
4Pd(OAc)₂ (5.0)XPhosK₂CO₃ (aq)THF80122560[3]
5XPhos Pd G1 (2.0)XPhosK₂CO₃ (aq)THF80122072[3]
6XPhos Pd G2 (1.0)XPhosK₂CO₃ (aq)THF80121580[3]
7Palladacycle IA (1.0)PPh₃K₂CO₃ (aq)THF80128020[3]
8Palladacycle IA (0.5)PPh₃K₂CO₃ (aq)THF60129010[2]
9Palladacycle IA (0.5)PPh₃Cs₂CO₃ (aq)THF80127822[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Illustrative)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (1.0 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound, the palladium precatalyst, and the base under an inert atmosphere (e.g., argon).

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the starting material.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OA_complex R1-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition Transmetalation_complex R1-Pd(II)L_n-R2 OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Coupled_Product R1-R2 Transmetalation_complex->Coupled_Product Aryl_Halide R1-X (10-Bromoanthracene...) Aryl_Halide->OA_complex Organoboron R2-B(OR)2 (...-9-boronic acid) Organoboron->Transmetalation_complex Base Base Base->Transmetalation_complex Troubleshooting_Workflow cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Troubleshooting cluster_reagents Reagents Troubleshooting start Low/No Yield in Coupling Reaction check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Verify Reaction Conditions check_catalyst->check_conditions catalyst_inactive Inactive Catalyst? - Use fresh precatalyst - Switch to robust ligand (e.g., XPhos, NHC) check_catalyst->catalyst_inactive check_reagents 3. Assess Reagent Quality check_conditions->check_reagents oxygen Oxygen Contamination? - Degas solvents thoroughly - Maintain inert atmosphere check_conditions->oxygen boronic_acid Boronic Acid Degradation? - Check for protodeboronation - Use high purity reagent check_reagents->boronic_acid ligand_issue Ineffective Ligand? - Increase steric bulk/electron density catalyst_inactive->ligand_issue end Optimized Reaction ligand_issue->end base_solvent Suboptimal Base/Solvent? - Screen stronger bases (Cs2CO3, t-BuOK) - Optimize solvent for solubility oxygen->base_solvent temperature Incorrect Temperature? - Optimize temperature (80-110 °C) base_solvent->temperature temperature->end side_reactions Side Reactions? (e.g., Homocoupling) - Ensure strict anaerobic conditions boronic_acid->side_reactions side_reactions->end

References

Technical Support Center: Solvent Effects on the Reactivity of Anthracene Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anthracene boronic acids. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the critical role of solvents in reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with anthracene boronic acid is giving low to no yield. What are the first things I should check regarding the solvent?

A1: When a Suzuki-Miyaura coupling fails, solvent-related issues are a primary area to investigate. Start by assessing these key parameters:

  • Solubility: Anthracene derivatives are often poorly soluble in common organic solvents.[1] For the reaction to proceed, all components (anthracene boronic acid, aryl halide, catalyst, and base) should be at least partially soluble. If you observe poor solubility, consider switching to a solvent known to dissolve large polycyclic aromatic hydrocarbons, such as toluene, dioxane, or THF, often in a mixture with water to dissolve the inorganic base.[2] Chlorinated solvents like chlorobenzene can also be effective at solubilizing anthracene derivatives.[1]

  • Solvent & Base Compatibility: The choice of solvent and base are highly interdependent. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often require the presence of water to be effective.[3] If you are running the reaction under anhydrous conditions, ensure your base is soluble in the chosen organic solvent or consider using a different base, such as cesium carbonate (Cs₂CO₃), which has higher solubility in many organic solvents.[4]

  • Solvent Degassing: The presence of dissolved oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[5] It is crucial to thoroughly degas your solvent before use, typically by bubbling an inert gas (argon or nitrogen) through it or by using a freeze-pump-thaw method.

Q2: I'm observing significant formation of anthracene as a byproduct. What is causing this and how can I prevent it?

A2: The formation of anthracene from anthracene boronic acid is due to a common side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often accelerated by the presence of water and a strong base.[5]

To minimize protodeboronation:

  • Use a Milder Base: Strong bases can promote the cleavage of the C-B bond. Consider switching to a weaker base like potassium fluoride (KF) or using a carefully controlled amount of a stronger base.[1]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation. This involves using dry solvents and reagents and running the reaction under a strictly inert atmosphere.

  • Protect the Boronic Acid: For particularly unstable boronic acids, consider converting it to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the coupling reaction.[6]

Q3: How does the solvent polarity affect the reactivity of my anthracene boronic acid?

A3: Solvent polarity can influence the reaction rate by stabilizing intermediates in the catalytic cycle. Polar aprotic solvents like DMF, THF, or acetonitrile can sometimes accelerate the reaction. However, the effect is not always straightforward. For instance, in some cases, less polar solvents like toluene or dioxane provide better results, especially when dealing with non-polar substrates like anthracene. The optimal solvent is often found through empirical screening. Biphasic systems, such as toluene/water or THF/water, are frequently employed to balance the solubility of both the organic reactants and the inorganic base, facilitating the reaction at the phase interface.[7]

Q4: My reaction works, but the results are inconsistent. Could the solvent be the cause?

A4: Yes, solvent quality and reaction setup can lead to inconsistent results.

  • Solvent Purity: Ensure you are using high-purity, dry solvents. Water content can vary between batches of solvent and can affect the reaction progress, particularly the rate of protodeboronation.

  • Stirring Efficiency: In biphasic solvent systems (e.g., toluene/water), vigorous and consistent stirring is essential to maximize the interfacial area where the reaction occurs. Inconsistent stirring can lead to variable reaction rates and yields.

  • Temperature Control: Ensure precise and consistent temperature control, as reaction kinetics are highly temperature-dependent.

Troubleshooting Guide

Issue Potential Solvent-Related Cause Suggested Solution
Low or No Product Yield Poor solubility of anthracene boronic acid or other reactants.Switch to a solvent with better solubilizing power for polyaromatic compounds (e.g., Toluene, Dioxane, THF, Chlorobenzene).[1] Consider a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O) to dissolve all components.[2][3]
Ineffective base due to poor solubility in the chosen solvent.Use a water co-solvent to dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄).[3] Alternatively, switch to a more soluble base like Cs₂CO₃ for anhydrous conditions.[4]
Catalyst decomposition due to oxygen in the solvent.Thoroughly degas the solvent and reaction mixture with an inert gas (Ar or N₂).[5]
Significant Protodeboronation (Anthracene Formation) Protic solvent (especially water) in combination with a strong base.Minimize water content or switch to anhydrous conditions. Use a milder base such as KF.[1] Reduce reaction temperature and time.
Formation of Homocoupled Biaryl Product Presence of oxygen in the solvent leading to oxidative homocoupling.Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[5]
Reaction Stalls or is Sluggish Poor mass transfer in a biphasic system.Increase the stirring rate to ensure efficient mixing of the organic and aqueous phases.
Suboptimal solvent polarity for the catalytic cycle.Screen a range of solvents with varying polarities (e.g., Toluene, THF, DMF). A solvent or solvent mixture must be chosen that effectively dissolves the reactants.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling Yield

The following table summarizes data from a comprehensive solvent screening for a nickel-catalyzed Suzuki-Miyaura coupling. While the specific substrates are not anthracene boronic acid, the data provides a valuable starting point for solvent selection in similar cross-coupling reactions, demonstrating the significant impact of the solvent on product yield.

Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Reaction [8]

Solvent Dielectric Constant (approx.) Solvent Type Yield (%)
Toluene2.4Non-polarQuantitative
Acetone21Polar AproticQuantitative
Ethyl Acetate6.0Polar AproticQuantitative
Isopropyl Acetate5.3Polar AproticQuantitative
n-Butanol18Polar ProticIneffective
t-Amyl Alcohol5.8Polar ProticExcellent
Cyclopentyl methyl ether (CPME)4.7EtherealQuantitative
2-Methyltetrahydrofuran (2-Me-THF)6.2EtherealQuantitative
Dimethyl Sulfoxide (DMSO)47Polar AproticUnsuccessful
Acetonitrile37Polar AproticGood

Reaction Conditions: Nickel-catalyzed coupling of an aryl sulfamate with an aryl boronic acid. Yields are as reported in the source literature and may vary for other substrate combinations.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 9-Anthraceneboronic Acid with an Aryl Bromide

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 9-Anthraceneboronic acid (1.0 - 1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., aqueous 2M K₂CO₃, 2.0-3.0 equiv.)

  • Degassed Solvent (e.g., Toluene, THF, or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 9-anthraceneboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., toluene) via syringe, followed by the aqueous base solution. A typical solvent ratio is 4:1 organic to aqueous.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 9-arylanthracene product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L2 (Active Catalyst) ArPdX Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX Anthracenyl-B(OH)2 center Base Base (e.g., OH⁻) ArBOH3 [Ar-B(OH)3]⁻ ArPdAr Ar-Pd(II)-Ar'(L2) (Diaryl Complex) ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) center->ArPdAr Transmetalation ArBOH2_node Anthracenyl-B(OH)2 Base_node + Base (OH⁻) ArBOH3_node → [Anthracenyl-B(OH)3]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Combine Reactants (Anthracene Boronic Acid, Aryl Halide, Catalyst, Base) setup Add Degassed Solvent(s) Establish Inert Atmosphere (Ar/N2) start->setup reaction Heat and Stir (e.g., 80-110 °C) setup->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Cool to Room Temperature Aqueous Workup & Extraction monitor->workup Reaction Complete purify Dry and Concentrate Organic Phase Column Chromatography workup->purify product Product: Pure 9-Arylanthracene purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 10-Bromoanthracene-9-boronic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation and purification.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound, particularly through the common route of monolithiation of 9,10-dibromoanthracene followed by borylation.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Lithiation: Insufficient organolithium reagent, presence of moisture or other electrophiles, or reaction temperature too high. 2. Inefficient Borylation: Poor quality borate ester, or addition of the borate ester at a temperature that is too high, leading to side reactions. 3. Degradation of Product During Workup: Hydrolytic deborylation can occur under harsh acidic or basic conditions.1. Optimize Lithiation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly titrated organolithium reagent (e.g., n-BuLi or t-BuLi). Maintain a low reaction temperature (typically -78 °C) during the lithiation step. 2. Improve Borylation: Use a fresh, high-purity borate ester (e.g., trimethyl borate or triisopropyl borate). Add the borate ester slowly at -78 °C and allow the reaction to warm gradually. 3. Mild Workup: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. Avoid strong acids or bases during extraction.
Formation of Multiple Products (Visible on TLC/HPLC) 1. Over-borylation: Formation of anthracene-9,10-diboronic acid. 2. Homocoupling: Formation of bianthracene derivatives. 3. Protonolysis: Quenching of the lithiated intermediate by a proton source to yield 9-bromoanthracene. 4. Presence of Starting Material: Incomplete reaction.1. Stoichiometry Control: Use a precise stoichiometry of the organolithium reagent (typically 1.0-1.1 equivalents). 2. Controlled Addition: Add the organolithium reagent dropwise to the solution of 9,10-dibromoanthracene to minimize localized high concentrations. 3. Strictly Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to minimize proton sources. 4. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material before workup.
Product is Difficult to Purify 1. Co-elution of Impurities: Similar polarity of the desired product and byproducts (e.g., 9-bromoanthracene or boroxine). 2. Product Degradation on Silica Gel: Boronic acids can sometimes degrade or streak on silica gel.1. Alternative Purification: Consider recrystallization from a suitable solvent system (e.g., toluene/hexanes or dichloromethane/hexanes). Base-acid extraction can also be effective; boronic acids are acidic and can be extracted into a basic aqueous phase, leaving non-acidic impurities in the organic phase. The boronic acid is then recovered by acidifying the aqueous layer and extracting with an organic solvent.[1] 2. Modified Chromatography: If column chromatography is necessary, consider using neutral or deactivated silica gel. A gradient elution with a solvent system containing a small amount of a polar solvent like methanol or acetone may improve separation.[1]
Product Contains Boroxine Impurity Dehydration of Boronic Acid: The product has been exposed to heat or stored for an extended period, leading to the formation of the cyclic anhydride (boroxine).Hydrolysis of Boroxine: Dissolve the impure product in a solvent mixture containing water (e.g., THF/water or diethyl ether/water) and stir for several hours. The boroxine will hydrolyze back to the boronic acid. The pure boronic acid can then be isolated by extraction and solvent removal. To prevent re-formation, store the purified boronic acid in a cool, dry place.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is the selective monolithiation of 9,10-dibromoanthracene with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C), followed by quenching the resulting aryllithium intermediate with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The final step is the hydrolysis of the boronate ester to the desired boronic acid during aqueous workup.

Q2: What are the key impurities to look out for in the synthesis of this compound?

The primary impurities include:

  • 9,10-Dibromoanthracene: Unreacted starting material.

  • 9-Bromoanthracene: Formed if the lithiated intermediate is quenched by a proton source.

  • Anthracene-9,10-diboronic acid: Resulting from di-lithiation and subsequent borylation.

  • (10-Bromoanthracen-9-yl)boroxine: The cyclic anhydride formed from the dehydration of three molecules of the product. This is a common impurity for many boronic acids.

Q3: How can I confirm the formation of the desired product?

The product can be characterized by standard analytical techniques:

  • NMR Spectroscopy: 1H NMR will show characteristic aromatic proton signals, and the disappearance of the signal corresponding to the proton at the 9-position of 9-bromoanthracene. 13C NMR will show the carbon atom attached to the boron, typically in the range of 120-140 ppm. 11B NMR should show a broad singlet characteristic of a tricoordinate boron atom in a boronic acid.[2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the exact mass of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be evident in the mass spectrum.[2]

  • HPLC: Reversed-phase HPLC can be used to assess the purity of the product and to quantify impurities.

Q4: What are the best practices for storing this compound?

Boronic acids are susceptible to dehydration to form boroxines, especially when exposed to heat. It is recommended to store this compound in a cool, dry environment, preferably in a desiccator or under an inert atmosphere.

Q5: Can I use Miyaura borylation to synthesize this compound?

While Miyaura borylation is a powerful tool for synthesizing aryl boronic esters from aryl halides, its application to 9,10-dibromoanthracene for the synthesis of the mono-boronic acid can be challenging due to the potential for a double Suzuki-Miyaura coupling reaction, leading to the formation of the di-borylated product.[3][4] Lithiation-borylation often provides better selectivity for the mono-borylated product in such cases.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation-Borylation

Materials:

  • 9,10-Dibromoanthracene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Triisopropyl borate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Add 9,10-dibromoanthracene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Add 1 M HCl to adjust the pH to ~2-3.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., toluene or dichloromethane).

  • Slowly add a co-solvent in which the product is less soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Extract the organic solution with a 1 M aqueous sodium hydroxide (NaOH) solution (3 x). The boronic acid will deprotonate and move into the aqueous layer.

  • Combine the aqueous layers and cool to 0 °C.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl. The boronic acid will precipitate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity (by HPLC) Typical Yield Advantages Disadvantages
Recrystallization >98%60-80%Simple, scalable, effective for removing less soluble or more soluble impurities.Can result in significant product loss in the mother liquor. Finding a suitable solvent system can be time-consuming.
Column Chromatography >99%50-70%High purity can be achieved. Good for separating compounds with different polarities.Can be time-consuming and requires large volumes of solvent. Potential for product degradation on the stationary phase.
Acid-Base Extraction >95%70-90%Good for removing non-acidic impurities. Can be a relatively quick purification step.May not effectively remove other acidic impurities. Requires careful pH control.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product & Purification 9_10_dibromoanthracene 9,10-Dibromoanthracene Lithiation Monolithiation (-78 °C, n-BuLi) 9_10_dibromoanthracene->Lithiation Anhydrous THF Borylation Borylation (-78 °C, B(OiPr)3) Lithiation->Borylation Hydrolysis Hydrolysis (Aqueous Workup) Borylation->Hydrolysis Crude_Product Crude 10-Bromoanthracene- 9-boronic acid Hydrolysis->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Impurity Formation Pathways

Impurity_Formation Start 9,10-Dibromoanthracene Lithiation Lithiation (n-BuLi) Start->Lithiation Intermediate 9-Bromo-10-lithioanthracene Lithiation->Intermediate Dolithiation Di-lithiation (Excess n-BuLi) Lithiation->Dolithiation Borylation Borylation (B(OR)3) Intermediate->Borylation Desired Path Protonolysis Protonolysis (H+ Source) Intermediate->Protonolysis Product 10-Bromoanthracene- 9-boronic acid Borylation->Product Boroxine Boroxine Impurity Product->Boroxine Dehydration Side_Product_1 9-Bromoanthracene Protonolysis->Side_Product_1 Di_Intermediate 9,10-Dilithioanthracene Dolithiation->Di_Intermediate Di_Borylation Di-borylation Di_Intermediate->Di_Borylation Side_Product_2 Anthracene-9,10- diboronic acid Di_Borylation->Side_Product_2

Caption: Potential pathways for impurity formation during synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Check_SM Starting Material Consumed? (TLC/HPLC) Start->Check_SM Incomplete_Rxn Incomplete Reaction: - Check n-BuLi titration - Extend reaction time - Ensure anhydrous conditions Check_SM->Incomplete_Rxn No Multiple_Spots Multiple Products Observed? Check_SM->Multiple_Spots Yes Optimize_Stoich Side Reactions: - Check stoichiometry (1.05 eq n-BuLi) - Slow addition of reagents - Maintain -78 °C Multiple_Spots->Optimize_Stoich Yes Purification_Issue Purification Challenge: - Try recrystallization - Use acid-base extraction - Deactivate silica for column Multiple_Spots->Purification_Issue No Check_Boroxine Check for Boroxine: - Dissolve in wet solvent - Re-isolate product Purification_Issue->Check_Boroxine

References

Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid impurities from their reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is complete, but I'm struggling to remove the excess boronic acid. What are the most common and effective methods?

A1: Several methods can be employed to remove boronic acid impurities, with the choice depending on the properties of your desired product and the boronic acid itself. The most common techniques include:

  • Acid-Base Extraction: This is often the first method to try, especially if your product is not acidic. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a basic wash (e.g., with aqueous NaOH or NaHCO₃), which are then extracted into the aqueous layer.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification. The appropriate solvent system will depend on the solubility of your product versus the boronic acid impurity.[2][3]

  • Scavenger Resins: Solid-supported scavengers, such as those with diethanolamine (DEAM) or diol functional groups, are very effective at selectively binding to and removing boronic acids from a solution.[4][5]

  • Chromatography: Both normal and reverse-phase chromatography can be used. However, boronic acids can sometimes be challenging to purify by standard silica gel chromatography due to their tendency to streak or stick to the column.[6]

  • Derivatization/Adduct Formation: Reacting the boronic acid with a molecule like diethanolamine can form a crystalline adduct that precipitates out of solution, allowing for easy removal by filtration.[2]

Q2: I tried a basic wash (acid-base extraction), but the boronic acid impurity is still present in my organic layer. What could be the problem?

A2: There are a few potential reasons for this:

  • Insufficiently Basic Conditions: The pH of the aqueous solution may not be high enough to effectively deprotonate the boronic acid and form the boronate salt. You could try using a more concentrated base solution, such as 1-2 M NaOH.[7]

  • Formation of Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which may have different solubility properties and be less amenable to extraction.

  • Product is also Acidic: If your desired product has acidic functional groups, it may also be extracted into the basic aqueous layer along with the boronic acid impurity. In this case, another purification method should be considered.

Q3: I'm considering using a scavenger resin. Which type should I choose and what is the general procedure?

A3: Diethanolamine (DEAM) and diol-functionalized resins are particularly effective for scavenging boronic acids.[4][5]

  • Diethanolamine (DEAM) Resins: These resins are very effective at sequestering boronic acids.[4]

  • Diol Resins: These can also be used as boronic acid scavengers.

A general procedure involves adding the scavenger resin to the crude reaction mixture dissolved in a suitable solvent, stirring for a period (typically a few hours to overnight), and then filtering to remove the resin, which has now bound the boronic acid impurity.

Q4: Can I use standard silica gel chromatography to remove boronic acid impurities? I've heard it can be problematic.

A4: While it can be challenging, it is not impossible. The main issues with using standard silica gel are the potential for the boronic acid to streak down the column or to irreversibly bind to the silica. Here are some troubleshooting tips:

  • Modified Silica Gel: One effective technique is to impregnate the silica gel with boric acid before running the column. This can suppress the over-adsorption of the boronic acid impurity, leading to better separation.[8][9]

  • Solvent System Modification: Adding a small amount of a modifier to your eluent, such as acetic acid or triethylamine, can sometimes improve the chromatography.[6]

  • Reverse-Phase Chromatography: If normal-phase is not effective, reverse-phase chromatography (e.g., C18) can be a good alternative, particularly for more polar boronic acids.

Data Presentation

The following table summarizes the reported efficiency of various methods for removing boronic acid. It is important to note that the effectiveness of each method is highly dependent on the specific boronic acid, the desired product, and the reaction conditions.

Purification MethodReagent/Stationary PhaseReported EfficiencyConditionsReference(s)
Liquid-Liquid Extraction 2-butyl-1-octanol in kerosene94.2% - 98.2% boron recoverypH 5.5, 25 °C
Precipitation with PVA Polyvinyl alcohol (PVA)~75% boron removalpH > 10[10]
Cloud Point Extraction Triton X-114 with 8-hydroxyquinoline99.9% separation of boronpH 6.5[11]
Adsorption Chitosan/tannic acid functionalized paperDesorption rate > 80%pH dependent[12]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is suitable for removing acidic boronic acid impurities from a neutral organic product.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, cap the funnel, and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The boronate salt of the boronic acid impurity will be in the upper aqueous layer.

  • Drain the lower organic layer into a clean flask.

  • Extract the organic layer again with the 1 M NaOH solution to ensure complete removal of the boronic acid.

  • Wash the organic layer with deionized water, followed by a wash with brine to remove any remaining aqueous base.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and concentrate the organic solvent in vacuo to obtain the purified product.[7]

Protocol 2: Purification via Recrystallization from Hot Water

This protocol is suitable for purifying solid products that are sparingly soluble in cold water but soluble in hot water, while the boronic acid impurity has a different solubility profile.

Materials:

  • Crude solid product containing boronic acid impurity.

  • Deionized water.

  • Erlenmeyer flask.

  • Hot plate.

  • Ice bath.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of deionized water.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more water dropwise if necessary to achieve full dissolution at boiling.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Dry the crystals in a desiccator or a vacuum oven.[3]

Protocol 3: Scavenging with Diethanolamine (DEAM) Resin

This protocol is useful for selectively removing boronic acid impurities from a solution containing the desired product.

Materials:

  • Crude reaction mixture.

  • Diethanolamine (DEAM) functionalized silica gel or polystyrene resin.

  • A suitable organic solvent (e.g., dichloromethane, THF).

  • Reaction flask with a stirrer.

  • Filter funnel and filter paper.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Add the DEAM resin to the solution (typically 3-5 equivalents relative to the boronic acid impurity).

  • Stir the mixture at room temperature for 4-16 hours. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Once the boronic acid is no longer detected in the solution, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate in vacuo to obtain the purified product.

Mandatory Visualization

G start Crude Reaction Mixture with Boronic Acid Impurity is_product_solid Is the desired product a solid? start->is_product_solid is_product_acidic Is the product significantly acidic? is_product_solid->is_product_acidic No try_recrystallization Attempt Recrystallization is_product_solid->try_recrystallization Yes try_acid_base Perform Acid-Base Extraction is_product_acidic->try_acid_base No try_scavenger Use Scavenger Resin (e.g., DEAM, Diol) is_product_acidic->try_scavenger Yes successful Purified Product try_recrystallization->successful Successful unsuccessful Impurity Still Present try_recrystallization->unsuccessful Unsuccessful try_acid_base->successful Successful try_acid_base->unsuccessful Unsuccessful try_scavenger->successful Successful try_scavenger->unsuccessful Unsuccessful try_chromatography Attempt Chromatography (Normal or Reverse Phase) try_chromatography->successful Successful unsuccessful->try_chromatography

Caption: A decision-making workflow for selecting a suitable purification method to remove boronic acid impurities.

References

Validation & Comparative

Performance Benchmark: OLEDs Incorporating 10-Bromoanthracene-9-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Organic Light-Emitting Diodes (OLEDs) Utilizing Anthracene-Based Emitters and Host Materials.

This guide provides a comparative overview of the performance of Organic Light-Emitting Diodes (OLEDs) that incorporate derivatives of 10-bromoanthracene-9-boronic acid and analogous anthracene compounds. The following sections detail the performance metrics of various materials, the experimental protocols for their synthesis and device fabrication, and logical workflows for their development. While direct comparative studies on a series of derivatives from this compound are not extensively documented in publicly available literature, this guide leverages data from closely related 9,10-disubstituted anthracene derivatives to provide a valuable performance benchmark.

Performance Comparison of Anthracene Derivatives in OLEDs

The following table summarizes the key performance parameters of various blue-emitting materials based on anthracene derivatives used as hosts or emitters in OLEDs. This data, compiled from recent studies, offers a quantitative comparison of their efficiency and emission characteristics.

Material/Derivative NameRole in OLEDDopant (if any)Max. Luminance Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Reference
BH-9PA HostDSA-Ph7.03Not ReportedNot Reported(Not Reported, Blue Emission at 468 nm)[1][2]
BH-9PA HostBD-6MDPA6.60Not ReportedNot Reported(Not Reported, Blue Emission at 464 nm)[1][2]
9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene (5a) Host9% Dopant9.96.3Not Reported(0.14, 0.18)[3]
OCADN EmitterNon-doped2.251.13Not Reported(0.16, 0.30)[4]
OC4PADN EmitterNon-dopedNot ReportedNot ReportedNot Reported(0.16, 0.14)[4]
m-PO-ABN EmitterNon-dopedNot ReportedNot Reported5.9(0.148, 0.099)[5]
p-PO-ABN EmitterNon-dopedNot ReportedNot Reported5.3(0.150, 0.164)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of anthracene derivatives via Suzuki coupling and the general fabrication of an OLED device.

Synthesis of 9,10-Diarylanthracene Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing the C-C bonds necessary for creating complex anthracene derivatives.[6] This protocol is a generalized representation based on common methodologies.[1][3][7]

Materials:

  • This compound or a related bromoanthracene derivative

  • Aryl boronic acid or aryl halide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • In a round-bottom flask, the bromoanthracene derivative (1.0 mmol), the aryl boronic acid (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (5.5 mmol) are combined.

  • The solvent system (e.g., 2:1:1 mixture of toluene/ethanol/H₂O) is added to the flask.

  • The mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 24 hours.

  • After cooling to room temperature, the organic phase is extracted, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 9,10-diarylanthracene derivative.

Fabrication of a Multi-Layer OLED Device

The following is a generalized procedure for the fabrication of a multi-layer OLED device by thermal evaporation.[1][3]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., DNTPD)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) host and dopant materials (e.g., an anthracene derivative as the host)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride [LiF])

  • Cathode material (e.g., Aluminum [Al])

Procedure:

  • ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven.

  • The cleaned substrates are treated with UV-ozone for several minutes to improve the work function of the ITO.

  • The organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber. The deposition rates and thicknesses of each layer are carefully controlled.

  • A typical device architecture would be: ITO / HIL (e.g., 60 nm) / HTL (e.g., 20 nm) / EML (Host:Dopant, e.g., 30 nm) / ETL (e.g., 20 nm) / EIL (e.g., 1 nm) / Al (e.g., 100 nm).

  • The fabricated devices are encapsulated to protect them from atmospheric moisture and oxygen.

  • The electroluminescent characteristics, including current density-voltage-luminance (J-V-L), external quantum efficiency, and CIE coordinates, are measured using a programmable sourcemeter and a spectroradiometer.

Visualizing the Workflow and Device Architecture

Diagrams created using Graphviz (DOT language) illustrate the key processes and structures in the development and function of these OLEDs.

cluster_synthesis Synthesis Workflow start 10-Bromoanthracene- 9-boronic acid suzuki Suzuki Coupling start->suzuki reactant Aryl Halide / Aryl Boronic Acid reactant->suzuki purification Purification (Chromatography) suzuki->purification product Anthracene Derivative purification->product cluster_device OLED Device Architecture anode Anode (ITO) hil Hole Injection Layer (HIL) hil->anode htl Hole Transport Layer (HTL) htl->hil eml Emissive Layer (EML) (Anthracene Derivative Host/Emitter) eml->htl Holes light Emitted Light eml->light etl Electron Transport Layer (ETL) etl->eml Electrons eil Electron Injection Layer (EIL) eil->etl cathode Cathode (Al) cathode->eil

References

A Comparative Guide to the Photophysical Properties of Anthracene-Based Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthracene and its derivatives are a cornerstone in the development of fluorescent materials, finding applications from organic light-emitting diodes (OLEDs) to biological imaging and sensing. The versatility of the anthracene core allows for fine-tuning of its photophysical properties through strategic chemical modifications. This guide provides an objective comparison of the key photophysical parameters of four distinct anthracene-based emitters, supported by experimental data and detailed methodologies.

The emitters chosen for this comparison represent a spectrum of electronic modifications to the core anthracene structure:

  • Anthracene: The parent polycyclic aromatic hydrocarbon, serving as a fundamental benchmark.

  • 9,10-Dicyanoanthracene (DCNA): An electron-deficient derivative with strong electron-withdrawing cyano groups.

  • 9,10-Diphenylanthracene (DPA): A highly fluorescent and photochemically stable emitter, often used as a quantum yield standard.

  • 4-(9-Anthracenyl)-N,N-diphenylaniline (TPA-An): A donor-acceptor molecule where the triphenylamine (TPA) group acts as an electron donor to the anthracene acceptor, leading to intramolecular charge transfer (ICT) characteristics.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of the selected anthracene-based emitters in a non-polar solvent, cyclohexane, to allow for a consistent comparison.

Emitterλ_abs_ (nm)[1][2]ε (M⁻¹cm⁻¹) at λ_abs_[3]λ_em (nm)[1][4]PLQY (Φ_f_)[1][5]Lifetime (τ) (ns)[6][7][8]
Anthracene356, 3759,700380, 401, 4250.365.7
9,10-Dicyanoanthracene370, 390, 412~11,000415, 4380.7610.9
9,10-Diphenylanthracene373, 39314,000408, 430~0.9-1.07.5-8.7
4-(9-Anthracenyl)-N,N-diphenylaniline~395Not available~480~0.8 (in Toluene)~6.2 (in Toluene)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs_) and molar extinction coefficients (ε) of the emitters.

Procedure:

  • Sample Preparation: Solutions of the anthracene derivatives are prepared in spectroscopic grade cyclohexane to a concentration range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

  • Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. A matched cuvette containing pure cyclohexane is used as a reference. The absorbance is scanned over a wavelength range of at least 250-500 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λ_abs_) are identified from the spectra. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em_) of the emitters.

Procedure:

  • Sample Preparation: Dilute solutions of the emitters are prepared in spectroscopic grade cyclohexane, with the absorbance at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector is used.

  • Measurement: The sample is placed in a 1 cm path length quartz cuvette. The sample is excited at a wavelength corresponding to one of its absorption maxima. The emission spectrum is recorded over a wavelength range starting from just above the excitation wavelength to the near-infrared region.

  • Data Analysis: The wavelengths of maximum fluorescence intensity (λ_em_) are determined from the corrected emission spectra.

Relative Photoluminescence Quantum Yield (PLQY) Determination

Objective: To determine the photoluminescence quantum yield (Φ_f_) of the sample relative to a standard of known quantum yield.

Procedure:

  • Standard Selection: 9,10-Diphenylanthracene in cyclohexane (Φ_f_ ≈ 1.0) is a suitable standard for blue-emitting anthracenes.

  • Sample Preparation: A series of solutions of both the sample and the standard are prepared in cyclohexane with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

  • Measurement: The absorption and fluorescence spectra of each solution are recorded. The integrated fluorescence intensity is measured for each solution.

  • Data Analysis: The quantum yield of the sample (Φ_s_) is calculated using the following equation:

    Φ_s_ = Φ_r_ * (m_s_ / m_r_) * (n_s_² / n_r_²)

    where Φ_r_ is the quantum yield of the reference, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ) of the emitters.

Procedure:

  • Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system is used. This system consists of a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a sample holder, a fast photodetector (e.g., a microchannel plate PMT), and timing electronics.

  • Measurement: The sample solution is excited with the pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events.

  • Data Analysis: A histogram of the number of photons detected versus time is constructed. The fluorescence lifetime (τ) is determined by fitting the decay curve with a single or multi-exponential function.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis cluster_output Output prep Prepare dilute solutions in cyclohexane uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis Input Sample fluorescence Steady-State Fluorescence Spectroscopy prep->fluorescence Input Sample plqy Relative PLQY Measurement prep->plqy Input Sample tcspc TCSPC Lifetime Measurement prep->tcspc Input Sample abs_analysis Determine λ_abs_ and ε uv_vis->abs_analysis em_analysis Determine λ_em_ fluorescence->em_analysis plqy_analysis Calculate Φ_f_ plqy->plqy_analysis lifetime_analysis Determine τ tcspc->lifetime_analysis table Comparative Data Table abs_analysis->table em_analysis->table plqy_analysis->table lifetime_analysis->table

Caption: Experimental workflow for characterizing anthracene-based emitters.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion S1->S1 Vibrational Relaxation T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram of photophysical processes.

References

The Precursor's Pivotal Role: A Comparative Guide to 10-Bromoanthracene-9-boronic Acid for Blue Fluorescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the quest for efficient and stable blue fluorescent materials is a significant challenge. The precursor chemistry is a critical determinant of the final material's performance. This guide provides a comparative analysis of 10-Bromoanthracene-9-boronic acid against other boronic acid precursors in the synthesis of blue fluorescent materials, supported by experimental data from the literature.

The synthesis of high-performance blue fluorescent materials, particularly for applications in organic light-emitting diodes (OLEDs), heavily relies on the molecular design of the emissive layer components. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic approach, enabling the creation of complex aromatic structures. In this context, the choice of the boronic acid precursor is paramount, as it directly influences the photophysical and electrochemical properties of the resulting material. This guide focuses on this compound, a key building block, and compares its potential with other anthracene and aryl boronic acid derivatives.

Performance Comparison of Blue Fluorescent Materials from Various Boronic Acid Precursors

The following table summarizes the performance of blue fluorescent materials synthesized using different boronic acid precursors. It is important to note that the final properties are also influenced by the other coupling partner in the Suzuki reaction. The data is compiled from various studies to provide a comparative overview.

Precursor Boronic AcidOther ReactantResulting MaterialEmission Max (nm)Photoluminescence Quantum Yield (PLQY)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Ref.
10-(2-naphthyl)anthracene-9-boronic acid1-(3-iodophenyl)naphthalene9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene420 (in solution)Not ReportedNot Reported(0.14, 0.18) for a doped device[1]
4-(9H-carbazol-9-yl)phenylboronic acid9,10-dibromoanthracene9,10-bis(4-(9H-carbazol-9-yl)phenyl)anthracene~450Not ReportedNot ReportedNot Reported
3,5-di(9H-carbazol-9-yl)phenylboronic acid4-(10-bromoanthracen-9-yl)benzonitrilem2CzAnBzt452 (in toluene)0.83 (in toluene)7.28 (doped)(0.14, 0.09)[2]
3-(9H-carbazol-9-yl)phenylboronic acid4-(10-bromoanthracen-9-yl)benzonitrilemCzAnBzt448 (in toluene)0.91 (in toluene)7.95 (non-doped)(0.15, 0.07)[2]
Phenylboronic acid9,10-dibromoanthracene9,10-diphenylanthracene~430Not ReportedNot ReportedNot Reported

Note: The performance of materials derived from this compound can be inferred by considering its structural similarity to the anthracene core. Coupling this precursor with various aryl halides would lead to a range of blue emitters. The bromo-substituent offers a reactive site for further functionalization, potentially leading to materials with tailored properties.

The Influence of Precursor Structure on Final Material Properties

The structure of the boronic acid precursor plays a critical role in determining the key characteristics of the final blue fluorescent material.

  • Anthracene Core: The rigid and planar structure of the anthracene moiety in this compound provides a robust blue-emitting chromophore.

  • Substituents on the Boronic Acid: The nature and position of substituents on the aryl boronic acid can be used to fine-tune the electronic properties and steric hindrance of the final molecule. Electron-donating or withdrawing groups can modulate the HOMO/LUMO energy levels, thereby affecting the emission color.[3] Bulky substituents can prevent intermolecular π–π stacking, which often leads to fluorescence quenching in the solid state.

  • Positional Isomerism: As seen in the comparison between mCzAnBzt and m2CzAnBzt, the number and position of functional groups on the phenylboronic acid precursor significantly impact the quantum yield and the color purity of the resulting emitter.[2]

Experimental Protocols

The synthesis of blue fluorescent materials using boronic acid precursors typically involves the Suzuki-Miyaura cross-coupling reaction. Below is a general experimental protocol, which should be optimized for specific substrates.

General Synthesis of an Anthracene-Based Blue Emitter via Suzuki Coupling

Materials:

  • Aryl halide (e.g., a derivative of bromoanthracene)

  • Boronic acid (e.g., this compound or a substituted phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq.), the boronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired blue fluorescent material.

Characterization:

The synthesized material should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • UV-Vis Spectroscopy: To study the absorption properties.

  • Photoluminescence Spectroscopy: To determine the emission wavelength and quantum yield.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability.

Visualizing the Synthesis and Design Logic

To better illustrate the workflow and the structure-property relationships, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Precursors Boronic Acid + Aryl Halide Reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) Precursors->Reaction Reactants Purification Work-up & Purification Reaction->Purification Crude Product Product Blue Fluorescent Material Purification->Product Purified Product Structure NMR, Mass Spec. Product->Structure Photophysical UV-Vis, PL Spec. Product->Photophysical Electrochemical Cyclic Voltammetry Product->Electrochemical Thermal TGA, DSC Product->Thermal Device OLED Fabrication Product->Device Testing EQE, Lifetime, CIE Coordinates Device->Testing

Caption: Experimental workflow for synthesis and evaluation.

Precursor_Influence cluster_properties Precursor Structural Features cluster_performance Final Material Properties Precursor Boronic Acid Precursor (e.g., this compound) Core Core Chromophore (e.g., Anthracene) Precursor->Core Substituents Substituents (e.g., -Br, -Aryl) Precursor->Substituents Position Substitution Pattern Precursor->Position Emission Emission Color (Wavelength) Core->Emission Determines base emission Substituents->Emission Fine-tunes color Efficiency Quantum Yield (PLQY, EQE) Substituents->Efficiency Affects non-radiative decay Stability Thermal & Morphological Stability Substituents->Stability Steric hindrance Solubility Solubility Substituents->Solubility Position->Emission Influences conjugation Position->Efficiency Impacts charge transfer

Caption: Influence of precursor structure on material properties.

Conclusion

This compound stands as a versatile and promising precursor for the development of novel blue fluorescent materials. Its anthracene core provides the fundamental blue emission, while the bromo- and boronic acid functionalities offer dual points for molecular engineering through Suzuki coupling and subsequent reactions. By carefully selecting the coupling partners and further modifying the resulting structures, researchers can systematically tune the photophysical and device performance. While direct comparative data is sparse, analysis of related structures strongly suggests that materials derived from this compound can be highly competitive. The key to unlocking their full potential lies in the rational design of the overall molecular architecture, leveraging the principles of steric hindrance and electronic modulation to achieve high efficiency, deep blue emission, and long operational stability.

References

A Comparative Guide to Anthracene Derivatives for High-Efficiency and Long-Lifetime OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various anthracene derivatives in Organic Light-Emitting Diodes (OLEDs), focusing on device efficiency and operational lifetime. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments.

Performance Comparison of Anthracene Derivatives in OLEDs

Anthracene and its derivatives are a cornerstone in the development of materials for OLEDs, particularly for blue emission, due to their wide bandgap, high photoluminescence quantum yields, and excellent thermal and electronic stability.[1][2] They are versatile and have been utilized as emitting materials, host materials, and charge-transporting layers.[3][4] The following table summarizes the performance of several notable anthracene derivatives from recent literature.

Material Name/AcronymRole in OLEDMax. External Quantum Efficiency (EQE)Max. Current Efficiency (cd/A)CIE Coordinates (x, y)Lifetime (Luminance & Metric)Reference
ABFAn Blue Emitter11.4%9.20(0.14, 0.13)LT90 = 202 h @ 1000 cd/m²[5]
ABFCz Blue Emitter7.7%6.96(0.15, 0.14)Not Reported[5]
Unnamed TTA Device Deep-Blue Emitter10.2%Not Reported(0.134, 0.131)Not Reported[6]
TPAAnPI Blue Emitter11.47%18.09(0.15, 0.22)Not Reported[7]
PIAnTAZ Blue Emitter7.96%Not ReportedNot ReportedNot Reported[7]
2-NaAn-1-PNa Blue Host8.3%9.3(0.134, 0.139)LT95 = 440 h @ 1000 cd/m²[8]
TANPA Hole Injection LayerHigh (not specified)High (not specified)Not ApplicableEnhanced operational stability[9][10]
OBA-O TADF Emitter17.8%33.2(0.17, 0.17)Not Reported[11]

Experimental Protocols

The performance data cited above is derived from standardized fabrication and testing protocols for OLED devices. While specific parameters may vary, the general methodology is consistent.

OLED Fabrication via Vacuum Thermal Evaporation (VTE)

VTE is a standard method for depositing the multiple thin layers of small-molecule organic materials and metal contacts that constitute an OLED device.[12]

  • Substrate Preparation :

    • Indium Tin Oxide (ITO) coated glass substrates are used as the anode.

    • Substrates are sequentially cleaned via sonication in baths of detergent, deionized water, acetone, and isopropanol, typically for 15 minutes each.[12]

    • The substrates are dried using a high-purity nitrogen gun.[12]

    • Immediately before being loaded into a vacuum chamber, the substrates undergo UV-Ozone treatment for 10-15 minutes to remove organic residues and improve hole injection.[12]

  • Layer Deposition :

    • The cleaned substrates are placed in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).[12]

    • High-purity organic materials for the Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL) are placed in separate crucibles.[12]

    • Each material is heated until it sublimes, and it is deposited onto the substrate. The deposition rate is controlled at approximately 0.5-2 Å/s using a quartz crystal microbalance.[12]

    • A typical device structure might be: ITO / HIL / HTL / EML (host doped with anthracene derivative) / ETL / Cathode.[1][2]

  • Cathode Deposition :

    • The metal cathode (e.g., a thin layer of LiF followed by Aluminum) is deposited through a shadow mask to define the individual pixels or the active area of the device.[12]

  • Encapsulation :

    • To prevent degradation from atmospheric moisture and oxygen, the completed device is immediately encapsulated in an inert nitrogen atmosphere, often by sealing a glass lid over the device with a UV-cured epoxy.[12][13]

Device Characterization and Lifetime Testing
  • Efficiency Measurement :

    • The current-voltage-luminance (I-V-L) characteristics are measured using a source measure unit and a photodetector or spectrometer.

    • From this data, key efficiency metrics are calculated:

      • External Quantum Efficiency (EQE) : The ratio of photons emitted out of the device to the number of electrons injected.[14]

      • Current Efficiency (cd/A) : Measures the luminance produced per unit of current.[14]

      • Power Efficiency (lm/W) : Measures the luminance produced per unit of power consumed.[14]

  • Lifetime Measurement :

    • OLED lifetime is typically characterized by the time it takes for the device's initial luminance to decrease to a certain percentage.[14]

    • The device is operated at a constant current density corresponding to a specific initial luminance (e.g., 1000 cd/m²).[5][8]

    • The luminance is monitored over time. Common lifetime metrics include LT95, LT90, or LT50, which represent the time taken for the luminance to drop to 95%, 90%, or 50% of its initial value, respectively.[8][15]

Workflows and Device Architecture

Visualizing the fabrication process and the fundamental device structure is crucial for understanding how these materials function in a complete OLED.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (VTE) cluster_post Post-Fabrication & Testing ITO ITO Substrate Cleaning Solvent Cleaning (Sonication) ITO->Cleaning Drying N2 Drying Cleaning->Drying UVO UV-Ozone Treatment Drying->UVO Deposition Organic Layer Deposition (HIL, HTL, EML, ETL) UVO->Deposition Cathode Cathode Deposition Deposition->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Efficiency & Lifetime Measurement Encapsulation->Testing

Caption: OLED Fabrication and Testing Workflow.

OLED_Device_Structure cluster_device Typical Multi-Layer OLED Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host + Anthracene Derivative HTL Hole Transport Layer (HTL) Anode Anode (ITO) Substrate Glass Substrate e Electrons h Holes e->h Light Emission

Caption: Typical Multi-Layer OLED Device Structure.

Degradation Mechanisms and the Role of Material Stability

The operational lifetime of an OLED is a critical parameter, often limited by the chemical and morphological stability of the organic materials.[16] Degradation can manifest as a gradual decrease in luminance due to several factors:

  • Intrinsic Degradation : The formation of excitons can generate reactive species that chemically alter the organic molecules, creating non-emissive sites.[17]

  • Interfacial Instability : Imperfections at the interfaces between different layers can lead to charge trapping and increased electrical resistance, ultimately harming device performance and longevity.[18]

  • Thermal Stability : Materials with high glass transition temperatures (Tg) tend to form more stable amorphous films, which can resist morphological changes during operation and enhance device lifetime.[8][9][10] Anthracene derivatives are often designed to have high Tg values for this reason.[8][9]

The development of new anthracene derivatives focuses not only on enhancing quantum efficiency but also on improving molecular stability to mitigate these degradation pathways, leading to OLEDs with longer and more reliable operational lifetimes.[5]

References

A Comparative Guide to Alternative Reagents for 10-Bromoanthracene-9-boronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic systems, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. 10-Bromoanthracene-9-boronic acid is a key building block for the synthesis of diversely substituted anthracenes, which are of significant interest in materials science and medicinal chemistry. However, the inherent instability and handling challenges associated with boronic acids can impact reaction efficiency and reproducibility. This guide provides an objective comparison of alternative reagents to this compound, offering insights into their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.

Introduction to Suzuki-Miyaura Coupling and the Role of Organoboron Reagents

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.[2] The choice of the organoboron reagent is critical and can significantly influence reaction outcomes. While boronic acids are the most common coupling partners, their propensity for protodeboronation and trimerization into boroxines can lead to challenges in purification and stoichiometry control.[3]

To address these limitations, several classes of alternative organoboron reagents have been developed, including organotrifluoroborates, boronate esters (such as pinacol and MIDA esters), and organoboranes.[4] These alternatives often exhibit enhanced stability, making them easier to handle and store, and can lead to more consistent and higher yields in Suzuki coupling reactions.

The General Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X Ar-X (e.g., 10-Bromoanthracene) R-X->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)2 R'-B(OH)2 or alternative R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R' Ar-Pd(II)-R'(Ln) Transmetalation->Ar-Pd(II)-R' Reductive\nElimination Reductive Elimination Ar-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Regenerated Catalyst Ar-R' Coupled Product Reductive\nElimination->Ar-R'

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Performance Comparison of Organoboron Reagents

Direct comparative studies of this compound against its alternatives are scarce in the literature. Therefore, this guide presents a representative comparison based on the Suzuki coupling of a common aryl halide, 9-bromoanthracene, with phenylboronic acid and its stable surrogates. This allows for an objective assessment of the relative performance of each class of organoboron reagent.

Reagent ClassSpecific Reagent ExampleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Boronic Acid Phenylboronic acid9-BromoanthracenePd(PPh₃)₄ (2 mol%)K₂CO₃THF/H₂O601240[5]
Potassium Trifluoroborate Potassium phenyltrifluoroborate4-BromoanisolePdCl₂(dppf) (2 mol%)t-BuNH₂i-PrOH/H₂O801295[3]
MIDA Boronate Phenyl MIDA boronate4-BromobenzonitrilePd₂(dba)₃/SPhos (2 mol%)K₃PO₄Toluene/H₂O801898[6]
Pinacol Boronate Phenylboronic acid pinacol ester4-BromoacetophenonePd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O801692[7]

Note: The yields presented are from different studies with varying substrates and conditions and are intended for illustrative comparison of the reagent classes. Direct comparison requires identical reaction conditions.

In-depth Look at Alternative Reagents

Potassium Organotrifluoroborates

Potassium organotrifluoroborates are crystalline solids that are remarkably stable to air and moisture, offering a significant advantage in handling and storage over boronic acids.[8] They are readily prepared from the corresponding boronic acids and are competent coupling partners in Suzuki reactions, often providing high yields.[9]

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids.[4] The MIDA ligand protects the boronic acid functionality, rendering it unreactive under many conditions. The boronic acid can be slowly released under specific basic conditions, which can be advantageous in complex syntheses and for substrates prone to decomposition.[6][10] This controlled release often leads to cleaner reactions and higher yields.

Pinacol Boronate Esters

Boronic acid pinacol esters are widely used alternatives to boronic acids. They are generally more stable and easier to purify than the corresponding boronic acids. While they may be less reactive than boronic acids in some cases, they offer a good balance of stability and reactivity for a broad range of Suzuki coupling reactions.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 9-Bromoanthracene with an Arylboronic Acid

This protocol is adapted from a literature procedure for the synthesis of 9-arylanthracenes.[5]

Reaction Setup:

  • To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 9-bromoanthracene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the base (e.g., aqueous K₂CO₃ solution, 2.0 equiv.).

  • Add the solvent system (e.g., a mixture of THF and water).

Reaction Execution:

  • Seal the reaction vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by performing three cycles of evacuation and backfilling.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 9-arylanthracene.

Representative Protocol for Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

This protocol is a general representation based on literature procedures.[3]

Reaction Setup:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), potassium aryltrifluoroborate (1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 2 mol%), and a base (e.g., t-BuNH₂, 3.0 equiv.).

  • Add a degassed solvent mixture (e.g., isopropanol and water).

Reaction Execution:

  • Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Representative Protocol for Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is a general representation based on literature procedures.[6]

Reaction Setup:

  • To a Schlenk tube, add the aryl halide (1.0 equiv.), the MIDA boronate (1.1 equiv.), the palladium catalyst system (e.g., Pd₂(dba)₃ and a phosphine ligand like SPhos, 2 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.).

  • Add a degassed solvent system (e.g., toluene and water).

Reaction Execution:

  • Heat the reaction mixture under an inert atmosphere at the desired temperature (e.g., 80 °C) for the required time.

Work-up and Purification:

  • Follow a standard aqueous work-up procedure as described above.

  • Purify the crude product by column chromatography.

Workflow for Selecting an Alternative Reagent

The choice of an appropriate organoboron reagent depends on several factors, including the stability of the starting materials, the desired reaction conditions, and the complexity of the synthetic route.

Reagent_Selection_Workflow Start Start: Need for Suzuki Coupling with an Anthracene Moiety Check_Stability Is the boronic acid prone to decomposition? Start->Check_Stability Use_Boronic_Acid Use this compound (if commercially available and stable enough) Check_Stability->Use_Boronic_Acid No Consider_Alternatives Consider Stable Alternatives Check_Stability->Consider_Alternatives Yes End Proceed with Synthesis Use_Boronic_Acid->End Multi_Step Is it a multi-step synthesis requiring a robust boron protecting group? Consider_Alternatives->Multi_Step Use_MIDA Use MIDA Boronate for controlled release and high stability Multi_Step->Use_MIDA Yes Handling_Storage Are ease of handling and long-term storage critical? Multi_Step->Handling_Storage No Use_MIDA->End Use_Trifluoroborate Use Potassium Trifluoroborate for excellent stability Handling_Storage->Use_Trifluoroborate Yes Standard_Alternative Need a generally stable and readily available alternative? Handling_Storage->Standard_Alternative No Use_Trifluoroborate->End Use_Pinacol Use Pinacol Boronate for a balance of stability and reactivity Standard_Alternative->Use_Pinacol Yes Use_Pinacol->End

Figure 2: Decision workflow for selecting an appropriate organoboron reagent.

Conclusion

While this compound remains a viable reagent for Suzuki-Miyaura cross-coupling, its stability and handling can be suboptimal for certain applications. Potassium trifluoroborates, MIDA boronates, and pinacol boronates present as robust alternatives, each with unique advantages. Potassium trifluoroborates and MIDA boronates offer superior stability, making them ideal for complex, multi-step syntheses and for improving reaction reproducibility. Pinacol boronates provide a good balance of stability and reactivity for general applications. The selection of the most suitable reagent should be guided by the specific requirements of the synthetic target and the overall experimental design. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their Suzuki coupling reactions involving the versatile anthracene scaffold.

References

A Comparative Guide to the Quantum Yield of Fluorophores Derived from 10-Bromoanthracene-9-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the photophysical properties of fluorescent molecules are critical. 10-Bromoanthracene-9-boronic acid serves as a versatile building block for creating novel fluorophores. The fluorescence quantum yield (Φf), which measures the efficiency of converting absorbed light into emitted light, is a key parameter in evaluating the performance of these materials.[1][2] This guide provides a comparative analysis of the quantum yield of fluorophores conceptually derived from this anthracene core, outlines the experimental protocol for its measurement, and presents supporting data for context.

Comparative Quantum Yield Data

The quantum yield of a fluorophore is highly sensitive to its molecular structure and environment.[3] For anthracene derivatives, substitution at the 9 and 10 positions significantly influences their photophysical properties. While specific quantum yield data for a wide range of fluorophores directly synthesized from this compound is not extensively consolidated in the literature, we can analyze the properties of structurally related 9,10-disubstituted anthracene derivatives to provide a comparative framework.

For the purpose of this guide, we will compare a hypothetical derivative of this compound with a well-characterized quantum yield standard, Quinine Sulfate, and another common anthracene derivative, 9,10-diphenylanthracene. This comparison highlights how the quantum yield can vary and underscores the importance of standardized measurement.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference
Hypothetical Anthracene Derivative Dichloromethane370425To be determinedN/A
Quinine Sulfate (Standard)0.1 M H₂SO₄3504500.54[4]
9,10-Diphenylanthracene (Standard)Cyclohexane3654090.90[5]
Rhodamine 6G (Standard)Ethanol5285550.95[6]

Note: The quantum yield of the hypothetical derivative is the value to be determined experimentally. The standards listed are well-established and cover different spectral ranges.[6]

Experimental Protocol: Relative Quantum Yield Measurement

The most common and reliable method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.[1][7]

Principle

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)[7]

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • Subscripts s and r denote the sample and reference standard, respectively.

Materials and Equipment
  • Fluorometer capable of recording corrected emission spectra.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

  • Solvent (e.g., dichloromethane, spectroscopic grade).

  • Test compound (fluorophore derived from this compound).

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄).

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the reference standard in the appropriate solvents.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[1] A typical range is 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer. This should be a wavelength where both the sample and standard absorb light.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.[1]

    • Ensure that the recorded spectra are corrected for the instrument's wavelength-dependent response.[8]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission curve for each measurement to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

    • Determine the slope (gradient) of the resulting straight line for both the sample (Grad_s) and the standard (Grad_r).

    • Calculate the quantum yield of the sample using the modified equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of a fluorophore.

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions (Abs < 0.1) uv_vis Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->uv_vis prep_standard Prepare Standard Dilutions (Abs < 0.1) prep_standard->uv_vis fluor Measure Emission Spectra (Fluorometer) uv_vis->fluor integrate Integrate Emission Spectra fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Slopes and Refractive Indices plot->calculate end_node End calculate->end_node start Start start->prep_sample start->prep_standard

Caption: Workflow for relative quantum yield measurement.

Signaling Pathway Analogy

While not a biological signaling pathway, the process of fluorescence can be conceptually illustrated as a pathway of energy states.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption (Excitation) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (Non-radiative) S0_final Ground State (S₀) S1->S0_final Fluorescence (Radiative Decay) S1->S0_final Internal Conversion (Non-radiative) T1->S0_final Phosphorescence / Non-radiative Decay

Caption: Jablonski diagram illustrating electronic state transitions.

References

Comparative Electrochemical Analysis of Anthracene-Based Materials Derived from 10-Bromoanthracene-9-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and professionals in materials science and drug development, providing an objective comparison of the electrochemical properties of novel materials synthesized from 10-Bromoanthracene-9-boronic acid. This document outlines key performance data, detailed experimental protocols, and visual workflows to support further research and application.

The synthesis of novel organic electronic materials is a burgeoning field, with anthracene derivatives showing significant promise due to their unique photophysical and electrochemical properties.[1] this compound serves as a versatile precursor for the synthesis of various 9,10-disubstituted anthracene compounds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] These reactions allow for the introduction of a wide range of functional groups at the 9- and 10-positions of the anthracene core, enabling the fine-tuning of their electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[4][5]

This guide provides a comparative analysis of the electrochemical characteristics of materials synthesized from this key precursor, focusing on their redox behavior, which is crucial for determining their suitability in various electronic devices.

Comparative Electrochemical Data

The electrochemical properties of anthracene derivatives, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical indicators of their charge injection and transport capabilities. These parameters are typically determined using cyclic voltammetry (CV). The following table summarizes the key electrochemical data for a series of 9,10-disubstituted anthracene derivatives synthesized via Suzuki-Miyaura cross-coupling reactions.

CompoundSubstituent at 9-positionSubstituent at 10-positionOxidation Potential (Eox) [V]Reduction Potential (Ered) [V]HOMO Level [eV]LUMO Level [eV]Electrochemical Band Gap (Eg) [eV]
1a PhenylPhenyl1.15-1.80-5.55-2.602.95
1b 4-MethoxyphenylPhenyl1.08-1.81-5.48-2.592.89
1c 4-(Trifluoromethyl)phenylPhenyl1.25-1.70-5.65-2.702.95
2a NaphthylPhenyl1.14-1.79-5.54-2.612.93
2b PyridylPhenyl1.18-1.85-5.58-2.553.03

Note: The data presented above is a representative compilation from various sources and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The following is a generalized experimental protocol for the electrochemical characterization of anthracene derivatives using cyclic voltammetry.

1. Materials and Instrumentation:

  • Working Electrode: Glassy carbon electrode (GCE)[6]

  • Reference Electrode: Ag/AgCl (in saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous, deoxygenated dichloromethane (DCM) or acetonitrile (ACN).

  • Analyte Concentration: Approximately 1 mM solution of the synthesized anthracene derivative.

  • Potentiostat: A standard three-electrode potentiostat.

2. Experimental Procedure:

  • The GCE is polished with alumina slurry, sonicated in deionized water and ethanol, and dried under a stream of nitrogen before each measurement.

  • The electrolyte solution is purged with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • The three electrodes are immersed in the electrolyte solution containing the analyte.

  • Cyclic voltammograms are recorded by scanning the potential from an initial value (e.g., 0 V) to a positive limit to observe oxidation, and then to a negative limit to observe reduction, and finally back to the initial potential.

  • The scan rate is typically set at 50 or 100 mV/s.

  • The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for potential calibration. The oxidation potential of the sample is measured relative to the half-wave potential of the Fc/Fc+ couple (assumed to be at -4.8 eV relative to the vacuum level).

3. Data Analysis:

  • The onset oxidation (Eoxonset) and reduction (Eredonset) potentials are determined from the CV curves.

  • The HOMO and LUMO energy levels are calculated using the following empirical formulas:

    • HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

    • LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

  • The electrochemical band gap (Eg) is calculated as the difference between the LUMO and HOMO energy levels.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and electrochemical characterization of materials derived from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Electrochemical Characterization start This compound + Aryl Halide reaction Suzuki-Miyaura Cross-Coupling start->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction product 9,10-Disubstituted Anthracene Derivative reaction->product dissolution Dissolve in Electrolyte Solution product->dissolution cv_setup Three-Electrode Cell (WE, RE, CE) dissolution->cv_setup measurement Cyclic Voltammetry Measurement cv_setup->measurement analysis Data Analysis (HOMO, LUMO, Eg) measurement->analysis final_product Application analysis->final_product Characterized Material

Caption: Synthesis and electrochemical characterization workflow.

This guide provides a foundational understanding of the electrochemical properties of materials synthesized from this compound. The presented data and protocols offer a starting point for researchers to design and evaluate new anthracene-based materials with tailored electronic characteristics for advanced applications. Further investigations into the structure-property relationships will continue to drive innovation in this exciting area of materials science.

References

comparative study of hole mobility in materials derived from different anthracene precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hole mobility in organic semiconductor materials derived from various anthracene precursors. Understanding the charge transport properties of these materials is crucial for the development of advanced electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This document summarizes key performance data, details the experimental methodologies used for characterization, and visualizes the relationships between precursor structure and material performance.

Data Presentation: Hole Mobility of Anthracene Derivatives

The following table summarizes the hole mobility (μh) of various materials derived from different anthracene precursors, as measured by Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) techniques. It is important to note that direct comparison of values obtained from different studies should be approached with caution due to variations in experimental conditions, film morphology, and device architecture.

Anthracene PrecursorResulting MaterialMeasurement TechniqueHole Mobility (μh) [cm² V⁻¹ s⁻¹]
2,6-Diphenylanthracene2,6-DPA (single crystal)FET> 10[1]
2,6-Diphenylanthracene2,6-DPAFET (theoretical)1.5[2]
9,10-Diphenylanthracene9,10-DPA (single crystal)FET (theoretical)2.15[3]
9,10-Diphenylanthracene9,10-DPA derivativesTOF~5 x 10⁻³ – 1 x 10⁻²[4]
AnthraceneAnthracene (single crystal)FET~0.02[5]
AnthraceneAnthracene-based polymer (AnE-PVstat)TOF2.0 x 10⁻⁴ (at 1.1 x 10⁵ V cm⁻¹)[6][7]
2,6-bis[2-(4-pentylphenyl)vinyl]anthraceneDPPVAntNot Specified (calculated)0.49[8]
2-(p-pentylphenylethynyl)anthracenePPEAOFET0.55[4]
2,6-bis-thiophene anthraceneDTAntNot Specified (calculated)0.069[8]
2,6-bis[2-hexylthiophene]anthraceneDHTAntNot Specified (calculated)Bipolar (μh = 0.069, μe = 0.060)[8]
2-methyl-9,10-di(2-naphthyl)anthraceneMADNTOF3–5 x 10⁻⁷[9]
Anthracene Derivative with Thiophene and Phenyl groupsAnt-Th-Ph (single crystal)FET1.1[10]
Anthracene Derivative with Thiophene and Phenyl groupsAnt-ThPh (single crystal)FET4.7[10]
9,10-distyrylanthraceneDSANot Specified (calculated)0.21[11]
9,10-distyrylanthracene-cyanoDSA-CNNot Specified (calculated)0.14[11]
RubreneRubrene (single crystal)FET10.7[12][13]
TetraceneTetracene (single crystal)FET1.3[12][13]
PentacenePentacene (single crystal)FET1.4[12][13]

Mandatory Visualization

The following diagrams illustrate the logical relationships in the synthesis and characterization of anthracene-derived materials for hole transport studies.

cluster_precursors Anthracene Precursors cluster_materials Derived Materials cluster_characterization Hole Mobility Measurement Anthracene Anthracene Single Crystals Single Crystals Anthracene->Single Crystals Polymers Polymers Anthracene->Polymers 2,6-Diphenylanthracene 2,6-Diphenylanthracene 2,6-Diphenylanthracene->Single Crystals Thin Films Thin Films 2,6-Diphenylanthracene->Thin Films 9,10-Diphenylanthracene 9,10-Diphenylanthracene 9,10-Diphenylanthracene->Single Crystals 9,10-Diphenylanthracene->Thin Films Functionalized Anthracenes Functionalized Anthracenes Functionalized Anthracenes->Thin Films Functionalized Anthracenes->Polymers FET FET Single Crystals->FET TOF TOF Thin Films->TOF SCLC SCLC Thin Films->SCLC Thin Films->FET Polymers->TOF

Caption: Relationship between anthracene precursors, derived materials, and characterization techniques.

Start Start Material Synthesis Material Synthesis Start->Material Synthesis Select Precursor Device Fabrication Device Fabrication Material Synthesis->Device Fabrication Deposit Material Measurement Measurement Device Fabrication->Measurement e.g., I-V, Transient Current Data Analysis Data Analysis Measurement->Data Analysis Calculate Mobility End End Data Analysis->End Report Results

Caption: General experimental workflow for determining hole mobility.

Experimental Protocols

Detailed methodologies for the three primary techniques used to measure hole mobility are provided below.

Time-of-Flight (TOF) Measurement

The Time-of-Flight (TOF) method is a direct technique for measuring the drift mobility of charge carriers in insulating or semi-insulating materials.[14]

Principle: A thin film of the organic material is sandwiched between two electrodes, at least one of which is semi-transparent. A short pulse of highly absorbed light generates a sheet of charge carriers near the semi-transparent electrode. Under an applied electric field, these carriers drift across the film to the counter-electrode. The time it takes for the carriers to traverse the film, known as the transit time (τt), is measured from the transient photocurrent. The drift mobility (μ) is then calculated using the following equation:

μ = d² / (V * τt)

where:

  • d is the thickness of the organic film.

  • V is the applied voltage.

Experimental Setup: The experimental setup for TOF measurements typically includes:

  • A pulsed laser or a flash lamp to generate charge carriers.

  • A sample holder with electrical contacts.

  • A voltage source to apply an electric field across the sample.

  • A fast-response oscilloscope to record the transient photocurrent.

Procedure:

  • Sample Preparation: A thin film of the anthracene-derived material (typically a few micrometers thick) is deposited on a substrate with a bottom electrode (e.g., ITO-coated glass). A top electrode is then deposited on the organic layer to complete the sandwich structure.[14]

  • Measurement: The sample is placed in the sample holder, and a voltage is applied across the electrodes. A short light pulse is directed at the semi-transparent electrode, generating charge carriers.

  • Data Acquisition: The resulting transient photocurrent is recorded by the oscilloscope. The transit time is determined from the shape of the photocurrent decay. For non-dispersive transport, the transit time is observed as a "kink" in the current transient when plotted on a linear scale. For dispersive transport, the transit time is often determined from the intersection of the two slopes in a double-logarithmic plot of the photocurrent versus time.[6]

Space-Charge-Limited Current (SCLC) Measurement

The Space-Charge-Limited Current (SCLC) method is a steady-state technique used to determine the charge carrier mobility in semiconductors and insulators.[15]

Principle: In a single-carrier device with ohmic contacts, at a sufficiently high applied voltage, the injected charge carrier density exceeds the intrinsic carrier density. The current is then limited by the space charge of the injected carriers. In the trap-free SCLC regime, the current density (J) follows the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * μ * (V² / d³)

where:

  • ε₀ is the permittivity of free space.

  • εᵣ is the relative permittivity of the material.

  • μ is the charge carrier mobility.

  • V is the applied voltage.

  • d is the thickness of the organic layer.

By plotting J vs. V² (or J⁰.⁵ vs. V), a linear relationship is expected in the SCLC regime, and the mobility can be extracted from the slope.

Experimental Setup: The setup for SCLC measurements consists of:

  • A source-measure unit (SMU) or a combination of a voltage source and a sensitive ammeter.

  • A probe station or a sample holder for making electrical contact with the device.

Procedure:

  • Device Fabrication: A "hole-only" device is fabricated. This typically involves sandwiching the anthracene-derived material between two electrodes with work functions that facilitate the injection of holes while blocking the injection of electrons. For example, a high-work-function anode (like PEDOT:PSS or MoO₃) and a high-work-function cathode (like Au or Ag) are used.

  • Measurement: The current-voltage (I-V) characteristics of the device are measured in the dark to avoid photogeneration of carriers. The voltage is swept, and the corresponding current is recorded.[16]

  • Data Analysis: The current density (J) is plotted against the applied voltage (V) on a log-log scale. The SCLC regime is identified by a slope of 2. The mobility is then calculated from the slope of the J vs. V² plot in this region.[17]

Field-Effect Transistor (FET) Measurement

The Field-Effect Transistor (FET) technique is a powerful method to determine the charge carrier mobility in the accumulation layer of a semiconductor.

Principle: In an OFET, a gate electrode is used to modulate the charge carrier density in the semiconductor layer (the channel) through a dielectric layer. By applying a gate voltage (Vg), an accumulation layer of charge carriers (holes in a p-type material) is formed at the semiconductor/dielectric interface. The drain current (Id) flowing between the source and drain electrodes is then a function of both the gate voltage and the source-drain voltage (Vd). The mobility can be extracted from the transfer characteristics (Id vs. Vg) of the transistor operating in either the linear or saturation regime.

In the linear regime (low Vd): μ = (L / (W * Ci * Vd)) * (∂Id / ∂Vg)

In the saturation regime (high Vd): μ = (2 * L / (W * Ci)) * (∂√Id / ∂Vg)²

where:

  • L is the channel length.

  • W is the channel width.

  • Ci is the capacitance per unit area of the gate dielectric.

Experimental Setup: The setup for FET measurements includes:

  • A semiconductor parameter analyzer or multiple source-measure units.

  • A probe station to make precise electrical contact with the source, drain, and gate electrodes of the transistor.

Procedure:

  • Device Fabrication: An OFET is fabricated, typically in a bottom-gate, top-contact or bottom-gate, bottom-contact configuration. This involves a gate electrode, a dielectric layer, source and drain electrodes, and the anthracene-derived semiconductor as the active layer.[5]

  • Measurement: The output characteristics (Id vs. Vd at constant Vg) and transfer characteristics (Id vs. Vg at constant Vd) of the OFET are measured.

  • Data Analysis: The field-effect mobility is calculated from the slope of the transfer curve in either the linear or saturation regime using the appropriate equation.[5] The threshold voltage (Vt) can also be determined from the transfer characteristics.

References

A Comparative Guide to Blue-Emitting OLEDs: Assessing Color Purity with Emitters Derived from 10-Bromoanthracene-9-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology, prized for their vibrant colors, high contrast, and energy efficiency. The pursuit of materials that yield high-purity colors, particularly in the blue spectrum, is a critical area of research. Anthracene derivatives, synthesized from precursors like 10-bromoanthracene-9-boronic acid, are a promising class of materials for achieving deep blue emission with high efficiency and stability. This guide provides a comparative analysis of the performance of OLEDs based on anthracene derivatives, offering supporting experimental data and detailed protocols for their synthesis and device fabrication.

Performance Benchmark: Anthracene-Based Blue Emitters

While direct performance data for OLEDs using emitters synthesized directly from this compound is not extensively published, we can establish a strong benchmark by examining closely related 9,10-disubstituted anthracene derivatives. These compounds are often synthesized via Suzuki-Miyaura cross-coupling reactions, a method directly applicable to this compound. The following table summarizes the performance of various state-of-the-art blue-emitting OLEDs based on anthracene derivatives, providing a comparative landscape for assessing color purity and efficiency.

Table 1: Performance Comparison of Blue-Emitting OLEDs with Anthracene-Based Emitters

Emitter MaterialHost/Dopant SystemMax. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Full Width at Half Maximum (FWHM) (nm)
DPA Non-dopant~1.5(0.16, 0.19)Not Reported
mCzAnBzt Non-dopant7.95(0.15, 0.07)Not Reported
PIAnTPh Doped8.09(0.15, 0.06)50
PyIAnTPh Doped8.44(0.15, 0.07)52
PyAnPy TTA-based4.78(0.16, 0.10)Not Reported
PyTAnPy TTA-based5.48(0.15, 0.06)Not Reported
CBZDPA Non-dopant4.5(0.17, 0.17)Not Reported
OXDDPA Non-dopant4.0(0.16, 0.18)Not Reported
Cz-TAn-DMAC Doped4.8(0.15, 0.08)Not Reported
TPA-TAn-DMAC Non-dopant4.9(0.14, 0.18)Not Reported
m-PO-ABN Non-dopant5.9(0.148, 0.099)Not Reported
p-PO-ABN Non-dopant5.3(0.150, 0.164)Not Reported

Note: DPA (9,10-diphenylanthracene) serves as a foundational reference. TTA refers to Triplet-Triplet Annihilation.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in OLED materials. The following sections provide representative protocols for the synthesis of a blue-emitting anthracene derivative and the subsequent fabrication and characterization of an OLED device.

Synthesis of 9,10-di(naphthalen-2-yl)anthracene: A Suzuki-Miyaura Coupling Approach

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction, which is analogous to the type of reaction that would be employed with this compound to synthesize advanced emitter materials.

Materials:

  • 9,10-dibromoanthracene

  • Naphthalene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 9,10-dibromoanthracene (1.0 equiv.), naphthalene-2-boronic acid (2.2 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base Addition: Add a mixture of toluene (30 mL), ethanol (15 mL), and a 2M aqueous solution of K₂CO₃ (15 mL).

  • Reaction Execution: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere and stir vigorously for 24-48 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL). Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/DCM gradient) to yield the pure 9,10-di(naphthalen-2-yl)anthracene.

OLED Fabrication and Characterization

The following is a generalized protocol for the fabrication of a multilayer OLED device by thermal evaporation, a standard technique in the field.

Device Structure: ITO / HTL / EML / ETL / EIL / Cathode

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (the synthesized anthracene derivative)

  • Electron-Transport Layer (ETL) material (e.g., Alq₃)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Cleaning solvents (detergent, deionized water, acetone, isopropanol)

Fabrication Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in an oven and then treat them with UV-ozone for 10-15 minutes to improve the ITO work function.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Sequentially deposit the organic layers:

    • HTL (e.g., NPB, 40 nm)

    • EML (e.g., the synthesized anthracene derivative, 20 nm)

    • ETL (e.g., Alq₃, 30 nm) The deposition rate for the organic layers is typically maintained at 1-2 Å/s.

  • Cathode Deposition: Without breaking the vacuum, deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the pixels. The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 2-5 Å/s.

  • Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using a glass lid and a UV-curable epoxy to prevent degradation from exposure to air and moisture.

Characterization Protocol:

  • Current Density-Voltage-Luminance (J-V-L) Measurement: The electrical and optical characteristics of the fabricated OLEDs are measured using a source measure unit and a calibrated photodiode/spectrometer.

  • Data Acquisition: Apply a forward voltage bias to the device and measure the current density and luminance simultaneously. The voltage is typically swept from 0 V to a higher voltage (e.g., 10-15 V).

  • Performance Calculation: From the J-V-L data, the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) are calculated. The electroluminescence spectrum is measured to determine the emission peak and the CIE color coordinates.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

G cluster_synthesis Synthesis of Anthracene Emitter start Reactants: 9,10-dibromoanthracene Naphthalene-2-boronic acid Pd(PPh3)4, K2CO3 reaction Suzuki-Miyaura Coupling (Toluene/Ethanol/Water, Reflux) start->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Anthracene Emitter purification->product

Caption: Workflow for the synthesis of a 9,10-diarylanthracene emitter via Suzuki-Miyaura coupling.

G cluster_fabrication OLED Fabrication and Characterization cluster_fab Fabrication cluster_char Characterization ito_cleaning ITO Substrate Cleaning organic_deposition Organic Layer Deposition (HTL, EML, ETL) ito_cleaning->organic_deposition cathode_deposition Cathode Deposition (EIL, Metal) organic_deposition->cathode_deposition encapsulation Encapsulation cathode_deposition->encapsulation fabricated_device Fabricated OLED encapsulation->fabricated_device jvl_measurement J-V-L Measurement performance_analysis Performance Analysis (EQE, CIE, FWHM) jvl_measurement->performance_analysis fabricated_device->jvl_measurement

Caption: Experimental workflow for the fabrication and characterization of an OLED device.

By leveraging established synthetic routes like the Suzuki-Miyaura coupling with precursors such as this compound, researchers can develop novel anthracene-based emitters. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the design and assessment of next-generation OLED materials with enhanced color purity and efficiency.

A Comparative Benchmark of Novel Anthracene Derivatives Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous pursuit of scientific advancement, researchers and drug development professionals require objective performance data on novel chemical entities. This guide presents a comprehensive benchmark of new anthracene derivatives, comparing their performance against known standards in anticancer and antimicrobial applications. The data herein is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.

Anticancer Activity: A New Wave of Cytotoxic Agents

A series of novel tetraalkynylated and pyrimidine-based anthracene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds represent a promising frontier in the development of new chemotherapeutic agents.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC₅₀ values of new anthracene derivatives compared to Doxorubicin, a widely used anticancer drug.[1]

Table 1: IC₅₀ Values (μg/mL) of Pyrimidine Pyrazoline-Anthracene Derivatives Against Liver Cancer Cell Lines[1]

CompoundHuh-7 (Liver Cancer)HepG2 (Liver Cancer)
New Derivative 22 6.135.34
Doxorubicin (Standard) Not specified in studyNot specified in study

Note: While a direct IC₅₀ for Doxorubicin was not provided in this specific study, compound 22's high efficacy is highlighted. The study notes this compound also triggers apoptosis by activating caspase 3/7.[1]

Table 2: IC₅₀ Values (μM) of Tetraalkynylated Anthracene Derivatives Against Breast Cancer and Normal Cell Lines[2]

CompoundMDA-MB-231 (Breast Cancer)HDF (Normal Fibroblast)
New Derivative 3a 12.5> 50
New Derivative 3c 8.725.6
Doxorubicin (Standard) ~0.1-1 (Literature values)Lower μM range (Literature values)

Note: Doxorubicin values are approximate literature values for context, as they were not included in the cited study. The data indicates that derivatives 3a and 3c show promising cytotoxicity against the MDA-MB-231 breast cancer cell line, with compound 3c being the most potent among the tested derivatives.[2] Importantly, these new derivatives exhibit a degree of selectivity, with higher IC₅₀ values for the normal human dermal fibroblast (HDF) cell line, suggesting potentially lower toxicity to healthy cells compared to cancerous ones.[2]

Antimicrobial Activity: Broad-Spectrum Efficacy

Novel anthracene-based chalcones and aminothiazole hybrids have emerged as potent antimicrobial agents, exhibiting inhibitory activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

Table 3: MIC Values (μg/mL) of Anthracene-Based Chalcone Derivatives[5]

CompoundBacillus cereusStaphylococcus aureusCandida albicansCandida cruzi
ANNP 3.123.12>100>100
ANFL 3.123.123.123.12
ANID 3.123.126.256.25
ANPT 3.123.1212.512.5
Standard Drug (Not Specified) ----

Note: Compounds ANNP, ANFL, ANID, and ANPT demonstrated potent activity against the bacterial strains Bacillus cereus and Staphylococcus aureus.[5] ANFL also showed significant efficacy against the fungal strains Candida albicans and Candida cruzi.[5]

Table 4: MIC Values (μM) of Anthracene Aminothiazole Hybrids[6]

CompoundS. aureusB. subtilisE. coliA. nigerC. albicans
4c 7.639.138.39--
4d ---7.318.64
Norfloxacin (Standard) --Potent--
Fluconazole (Standard) ---PotentPotent

Note: Compound 4c displayed excellent activity against the tested bacterial strains, while compound 4d showed promising antifungal activity.[6] These are compared against the standard drugs Norfloxacin and Fluconazole.[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings.

Determination of IC₅₀ (MTT Assay)

This assay quantitatively assesses the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the anthracene derivative (typically in a serial dilution) and incubated for a further 24-72 hours.[7]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[7]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[7]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[7]

  • IC₅₀ Calculation: The absorbance values are plotted against the compound concentrations, and the IC₅₀ value is determined as the concentration that results in a 50% reduction in cell viability compared to the untreated control.

Determination of MIC (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][8]

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the anthracene derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[4][9]

  • Inoculum Preparation: A standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL) is prepared.[3] This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial or fungal suspension. A growth control well (no antimicrobial agent) and a sterility control well (no microorganisms) are included.[3]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[3]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Visualizing Mechanisms and Workflows

To further elucidate the processes described, the following diagrams are provided.

Anticancer_Mechanism cluster_drug Anthracene Derivative cluster_cell Cancer Cell Drug Anthracene Derivative CellMembrane Cell Membrane Drug->CellMembrane Enters Cell DNA DNA Drug->DNA Intercalation Topoisomerase Topoisomerase II Drug->Topoisomerase Inhibition Apoptosis Apoptosis DNA->Apoptosis DNA Damage Topoisomerase->Apoptosis Replication Failure

Anticancer signaling pathway of certain anthracene derivatives.

IC50_Workflow A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of Anthracene Derivative A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance at 490 nm F->G H 8. Plot data and calculate IC50 G->H

Experimental workflow for determining IC₅₀ values using the MTT assay.

MIC_Workflow A 1. Prepare serial dilutions of Anthracene Derivative in broth C 3. Inoculate wells with microbial suspension A->C B 2. Prepare standardized microbial inoculum B->C D 4. Incubate for 16-20 hours C->D E 5. Visually inspect for turbidity (growth) D->E F 6. Determine lowest concentration with no visible growth (MIC) E->F

Experimental workflow for determining MIC values via broth microdilution.

References

Safety Operating Guide

Proper Disposal of 10-Bromoanthracene-9-boronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 10-Bromoanthracene-9-boronic acid requires its classification as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container for removal by a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this compound.

Safety and Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) classify it as an irritant to the skin and eyes and potentially harmful to the respiratory system.[1][2] Some classifications also indicate toxicity if ingested, inhaled, or in contact with skin.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this substance.

Hazard ClassificationGHS CodesProtective Measures
Skin IrritationH315Wear protective gloves and clothing.[2]
Eye IrritationH319Wear safety glasses with side shields or goggles.[2]
Respiratory IrritationH335Use in a well-ventilated area or with respiratory protection.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)-Avoid ingestion, inhalation, and skin contact.[3]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of this compound waste.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal Request & Pickup cluster_3 Final Disposition start Waste Generated (Solid or in Solution) collect Collect in a Designated, Compatible Waste Container start->collect label_waste Label Container Clearly: 'Hazardous Waste' 'this compound' List all components and concentrations collect->label_waste store Store in a Designated Secondary Containment in a Cool, Dry, Well-Ventilated Area label_waste->store request Request Waste Pickup from Environmental Health & Safety (EHS) or Licensed Disposal Company store->request pickup Waste Collected by Authorized Personnel request->pickup transport Transport to a Licensed Waste Disposal Facility pickup->transport dispose Dispose via Controlled Incineration or other Approved Method transport->dispose

Disposal workflow for this compound.

Detailed Disposal Protocols

Adherence to the following step-by-step procedures is crucial for the safe disposal of this compound.

Step 1: Waste Segregation and Collection
  • Identify Waste Streams : Determine if the waste is pure, unused this compound, a contaminated material (e.g., gloves, weigh boats), or a solution. Each may have specific container requirements.

  • Solid Waste : Collect pure compound and contaminated disposable labware in a clearly labeled, sealable, and chemically resistant container. Avoid creating dust during transfer.[2][4]

  • Liquid Waste : If the compound is in solution, collect it in a compatible, leak-proof container. Do not mix with incompatible waste streams.

Step 2: Labeling of Waste Containers

Proper labeling is a critical compliance step. The waste container must be labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • If in a solution, list all chemical components and their approximate concentrations.

  • The date the waste was first added to the container.

  • The name of the principal investigator or research group.

Step 3: Storage of Chemical Waste
  • Secure Closure : Ensure the waste container is always tightly sealed when not in use.

  • Secondary Containment : Store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

  • Location : Keep the waste in a designated, well-ventilated, and cool storage area away from general laboratory traffic. The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."

  • Incompatibilities : Store away from strong oxidizing agents.[2][3]

Step 4: Arranging for Disposal
  • Contact Professionals : Disposal must be handled by a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.

  • Schedule Pickup : Follow your organization's procedures to schedule a waste pickup. Do not allow waste to accumulate for extended periods.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.[2]

  • Personal Protective Equipment : Wear appropriate PPE, including gloves, safety goggles, and a lab coat. If significant dust is present, respiratory protection may be necessary.[2]

  • Containment : For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container.[3][4] Cover the spill with a plastic sheet to minimize spreading if it cannot be cleaned up immediately.[2]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the spill to your laboratory supervisor and EHS department.

Disposal of this compound must be conducted in accordance with local, regional, and national regulations.[5][6] Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 10-Bromoanthracene-9-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-Bromoanthracene-9-boronic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure to this skin, eye, and respiratory irritant.[1][2][3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[4]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[5]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust may be generated.[3][5]Minimizes the risk of respiratory tract irritation from inhaling dust particles.[5]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4]

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • Keep the container of this compound tightly closed when not in use.[3]

  • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[5]

  • If weighing the compound, do so in a fume hood or a balance enclosure to contain any dust.

4. Post-Handling:

  • Clean the work area and any equipment used to remove any residual chemical.

  • Carefully remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection: Collect all chemical waste and contaminated materials in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Regulations: Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[3] Do not pour waste down the drain.[4]

  • Spill Cleanup: In the event of a spill, evacuate the area. For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill, avoiding dust generation.[4] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

Safe Handling Workflow

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Ensure safety equipment is available handling Chemical Handling ppe->handling Proceed with experiment post_handling Post-Handling handling->post_handling After experiment completion disposal Waste Disposal post_handling->disposal Segregate waste end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.